PD-L1-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24Cl2O6S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(1R,3S,6S,7S,10S,11S,12R)-7-[(2,6-dichlorophenyl)sulfonylmethyl]-12-hydroxy-3,12-dimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C21H24Cl2O6S/c1-19(25)8-9-21-17(19)15-11(6-7-20(21,2)29-21)12(18(24)28-15)10-30(26,27)16-13(22)4-3-5-14(16)23/h3-5,11-12,15,17,25H,6-10H2,1-2H3/t11-,12-,15-,17-,19+,20-,21+/m0/s1 |
InChI Key |
UZKFXCLLQZGSMT-ZTNHXCFJSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@@H](C(=O)O4)CS(=O)(=O)C5=C(C=CC=C5Cl)Cl)O |
Canonical SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(C(=O)O4)CS(=O)(=O)C5=C(C=CC=C5Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of PD-L1-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of PD-L1-IN-6, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) and Programmed Death-1 (PD-1) protein-protein interaction. This document outlines the core mechanism, presents key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound, also identified as compound A13 in the primary literature, functions as a direct inhibitor of the PD-1/PD-L1 immune checkpoint pathway.[1] By binding to PD-L1, this compound sterically hinders its interaction with the PD-1 receptor on activated T cells. This blockade disrupts the immunosuppressive signal transduction cascade that would otherwise lead to T-cell exhaustion and anergy. Consequently, this compound restores and enhances the cytotoxic activity of T cells against tumor cells, leading to an increased anti-tumor immune response. A key indicator of this restored T-cell function is the significant elevation in the secretion of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), in the tumor microenvironment.[1]
dot
Caption: this compound Mechanism of Action
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on the available literature.
| Parameter | Value | Assay | Cell Line(s) | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 132.8 nM | HTRF | - | [1] |
| IFN-γ Secretion | Dose-dependent increase | Co-culture | Hep3B/OS-8/hPD-L1 and CD3+ T cells | [1] |
| Cytotoxicity | No significant toxicity observed | - | Hep3B/OS-8/hPD-L1 and CD3+ T cells | [1] |
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantifies the ability of a compound to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-Fc-Europium cryptate (Eu3+)
-
Anti-His-d2
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
Test compound (this compound)
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing PD-1-His and anti-His-d2 to each well.
-
Add a solution containing PD-L1-Fc and anti-Fc-Eu3+ to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 665 nm (d2) and 620 nm (Eu3+).
-
The HTRF ratio (665 nm / 620 nm) is calculated. Inhibition of the PD-1/PD-L1 interaction results in a decrease in the HTRF signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
T-Cell Co-culture Assay for IFN-γ Secretion
This cell-based assay evaluates the ability of this compound to restore T-cell effector function, measured by the secretion of IFN-γ.
Materials:
-
Hep3B/OS-8/hPD-L1 cells (human PD-L1 expressing tumor cells)
-
Human CD3+ T cells (isolated from peripheral blood mononuclear cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed Hep3B/OS-8/hPD-L1 cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add serial dilutions of this compound to the wells.
-
Add freshly isolated human CD3+ T cells to the wells containing the tumor cells and test compound.
-
Co-culture the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on IFN-γ secretion.
dot
Caption: T-Cell Co-culture Experimental Workflow
References
Technical Guide on the Synthesis and Purification of a Representative Small Molecule PD-L1 Inhibitor
Disclaimer: Information regarding a specific molecule designated "PD-L1-IN-6" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the synthesis, purification, and evaluation of a representative small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), based on publicly available data for similar compounds. The methodologies and data presented are intended to serve as a technical reference for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[1][2] Blocking this interaction with therapeutic agents, such as small molecule inhibitors, can restore T-cell activity against tumors and has become a cornerstone of modern cancer therapy.[1][3][4] While monoclonal antibodies targeting this pathway have been successful, small molecule inhibitors offer potential advantages such as oral bioavailability, better tumor penetration, and lower manufacturing costs.[5][6]
The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell function.[1][6][7] This inhibitory signal is primarily mediated through the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1, which dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion and inactivation.[6][8] Small molecule inhibitors typically function by binding to PD-L1 and inducing its dimerization, which prevents its interaction with PD-1.[3]
References
- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 4. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 5. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of PD-L1-IN-6: A Technical Guide to Target Binding Affinity
For Immediate Release
This technical guide provides an in-depth analysis of the target binding affinity of PD-L1-IN-6, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
Core Findings:
This compound, also identified as compound A13, demonstrates significant potential as an immunomodulatory agent by disrupting the PD-1/PD-L1 immune checkpoint. This inhibition is crucial for restoring T-cell-mediated anti-tumor immunity. Quantitative analysis has established a precise measure of its inhibitory capacity.
Quantitative Binding Affinity Data
The inhibitory potency of this compound has been determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Alias | Target | Assay Type | IC50 (nM) |
| This compound | Compound A13 | PD-1/PD-L1 Interaction | Biochemical Assay | 132.8[1][2][3][4] |
In addition to direct inhibition of the PD-1/PD-L1 interaction, a distinct compound also designated this compound (Compound 16) has been identified. This molecule acts upstream by targeting STAT3, a key transcription factor involved in the regulation of PD-L1 expression.
| Compound | Alias | Target | Assay Type | Kd (nmol/L) |
| This compound | Compound 16 | STAT3 | Not Specified | 90.5[5] |
Experimental Protocols
The determination of the binding affinity and functional efficacy of PD-L1 inhibitors like this compound involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay is a common method for quantifying the direct interaction between PD-1 and PD-L1 and the inhibitory effect of compounds.
Principle: HTRF technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In the context of the PD-1/PD-L1 interaction, one protein (e.g., PD-1) is labeled with a donor (e.g., Europium cryptate) and the other (PD-L1) with an acceptor (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents and Materials: Recombinant human PD-1 and PD-L1 proteins, donor- and acceptor-labeled anti-tag antibodies (e.g., anti-His, anti-Fc), HTRF assay buffer, test compound (this compound), and a microplate reader capable of HTRF detection.
-
Assay Procedure:
-
A solution of the test compound at various concentrations is added to the wells of a microplate.
-
Tagged recombinant human PD-1 and PD-L1 proteins are then added to the wells.
-
The plate is incubated to allow for the binding reaction to reach equilibrium.
-
A mixture of the donor and acceptor-labeled detection reagents is added to the wells.
-
The plate is incubated to allow the detection reagents to bind to their respective tags on the proteins.
-
The HTRF signal is read using a compatible microplate reader. The signal is typically measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based PD-1/PD-L1 Blockade Assay
This functional assay measures the ability of an inhibitor to restore T-cell signaling that is suppressed by the PD-1/PD-L1 interaction.
Principle: This assay utilizes engineered cell lines. "Effector" cells, typically a T-cell line like Jurkat, are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT). "Target" cells are engineered to express PD-L1. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling, resulting in low reporter gene expression. An inhibitor that blocks the PD-1/PD-L1 interaction will restore TCR signaling and lead to an increase in reporter gene expression.
Methodology:
-
Cell Lines: PD-1 expressing effector cells with a reporter system and PD-L1 expressing target cells.
-
Assay Procedure:
-
Target cells are seeded in a multi-well plate.
-
The test compound (this compound) is added to the wells at various concentrations.
-
Effector cells are added to the wells to initiate co-culture.
-
The plate is incubated for a sufficient period to allow for cell-cell interaction and reporter gene expression (typically 6-24 hours).
-
A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
The reporter signal (e.g., luminescence) is measured using a microplate reader.
-
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated by plotting the reporter signal against the logarithm of the inhibitor concentration.
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: PD-1/PD-L1 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for HTRF-based PD-1/PD-L1 Inhibition Assay.
References
PD-L1-IN-6: A Technical Overview of a Dual PD-1/PD-L1 and STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-L1-IN-6 is a potent small molecule inhibitor that disrupts the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this pathway, this compound has the potential to restore T-cell-mediated anti-tumor immunity. Additionally, this compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein involved in tumor cell proliferation, survival, and immune evasion. This dual activity suggests a multi-faceted approach to cancer therapy.
This technical guide provides a comprehensive overview of the available data on this compound, focusing on its selectivity and potential off-target profile. It includes detailed experimental methodologies for the key assays used to characterize this compound and visual representations of the relevant signaling pathways and experimental workflows.
Core Data Presentation
Selectivity and Potency
The primary targets of this compound are the PD-1/PD-L1 interaction and the STAT3 protein. The following table summarizes the quantitative data available for these interactions.
| Target | Assay Type | Metric | Value | Reference |
| PD-1/PD-L1 Interaction | Biochemical Assay | IC50 | 132.8 nM | [1][2] |
| STAT3 | Biochemical Assay | KD | 90.5 nM |
Note: Comprehensive selectivity data for this compound against a broader panel of immune checkpoints or a kinase panel is not publicly available at this time.
Off-Target Screening
Information regarding comprehensive off-target screening for this compound is not currently available in the public domain. Such screening is crucial for a thorough understanding of a compound's safety and potential for off-target effects. A standard approach for this would involve screening against a large panel of kinases and other relevant cellular targets.
| Target Class | Assay Type | Panel Size | Results |
| Kinases | Kinase Panel Screen | >400 | Not Available |
| Other Receptors/Enzymes | Broad Target Panel | Varies | Not Available |
Experimental Protocols
PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., XL665) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are brought into close proximity, allowing for energy transfer and the emission of a specific FRET signal. An inhibitor, such as this compound, will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, each labeled with a FRET donor or acceptor, assay buffer, and the test compound (this compound).
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
The labeled PD-1 and PD-L1 proteins are mixed in the assay buffer.
-
The test compound dilutions are added to the protein mixture in a microplate.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The plate is read on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by plotting the fluorescence ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
STAT3 Binding Assay
The determination of the dissociation constant (KD) for the binding of this compound to STAT3 can be performed using various biophysical techniques. A common method is Surface Plasmon Resonance (SPR).
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., this compound) binds to an immobilized protein (e.g., STAT3). This change is proportional to the mass of the bound ligand.
Methodology:
-
Reagents: Purified recombinant STAT3 protein, running buffer, and the test compound (this compound).
-
Procedure:
-
The STAT3 protein is immobilized on the surface of an SPR sensor chip.
-
A series of concentrations of this compound in running buffer are flowed over the chip surface.
-
The association and dissociation of the compound are monitored in real-time by measuring the change in the SPR signal.
-
-
Data Analysis: The binding kinetics (association rate constant, ka, and dissociation rate constant, kd) are determined from the sensorgrams. The dissociation constant (KD) is calculated as the ratio of kd to ka.
Mandatory Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for PD-L1-IN-6 Co-culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system.[1][2] In the tumor microenvironment, cancer cells often upregulate PD-L1 to interact with the programmed cell death protein 1 (PD-1) receptor on activated T cells.[1][2] This interaction inhibits T-cell proliferation, cytokine production, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.[1] Small molecule inhibitors targeting the PD-1/PD-L1 interaction, such as PD-L1-IN-6, are being investigated as potential cancer immunotherapies. These inhibitors aim to block the interaction between PD-L1 and PD-1, restoring the anti-tumor immune response.[3]
This document provides detailed protocols for setting up co-culture experiments to evaluate the efficacy of a small molecule PD-L1 inhibitor, this compound. The described assays are designed to measure the restoration of T-cell function upon blockade of the PD-L1/PD-1 pathway.
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T cell initiates an inhibitory signaling cascade within the T cell. This cascade counteracts the activating signals from the T-cell receptor (TCR) and co-stimulatory molecules like CD28. A key event in this inhibitory pathway is the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic domain of PD-1, which dephosphorylates and inactivates key components of the TCR signaling pathway.[4] This ultimately leads to reduced T-cell activation, proliferation, and effector functions.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe co-culture assays to assess the ability of this compound to restore T-cell function. These assays typically involve co-culturing immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) with cancer cells that express PD-L1.
General Experimental Workflow
The general workflow for a co-culture experiment to test a PD-L1 inhibitor is as follows:
References
Application Notes and Protocols for In Vivo Animal Studies of PD-L1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: The following application notes and protocols provide a generalized framework for in vivo animal model studies of Programmed Death-Ligand 1 (PD-L1) inhibitors. Specific details for a compound designated "PD-L1-IN-6" are not available in the public domain. Therefore, this document synthesizes information from various preclinical studies on PD-L1 inhibitors to serve as a comprehensive guide.
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein.[1][2] Its engagement with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and apoptosis, thereby enabling tumor cells to evade the host's immune system.[1][3] The blockade of the PD-1/PD-L1 axis has emerged as a cornerstone of cancer immunotherapy, with several monoclonal antibodies targeting this pathway demonstrating significant clinical efficacy across a range of malignancies.[3][4]
Preclinical in vivo animal studies are essential for the evaluation of novel PD-L1 inhibitors. These studies are designed to assess the agent's pharmacokinetics, pharmacodynamics, anti-tumor efficacy, and mechanism of action. Syngeneic mouse tumor models, which utilize immunocompetent mice, are the gold standard for these investigations as they allow for the study of the interplay between the investigational drug, the tumor, and a functional immune system.[5]
Commonly Used In Vivo Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of PD-L1 inhibitors. Syngeneic models are preferred as they possess an intact immune system.
Table 1: Examples of Syngeneic Mouse Models for PD-L1 Inhibitor Studies
| Tumor Cell Line | Cancer Type | Mouse Strain | Key Features |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Highly responsive to PD-1/PD-L1 blockade.[5][6] |
| CT26 | Colon Carcinoma | BALB/c | Moderately responsive to PD-1/PD-L1 blockade.[5] |
| B16-F10 | Melanoma | C57BL/6 | Poorly immunogenic, often used to model resistance. |
| 4T1 | Breast Cancer | BALB/c | Aggressive and metastatic model.[5] |
| Panc02 | Pancreatic Cancer | C57BL/6 | Used to study pancreatic ductal adenocarcinoma (PDAC).[7][8] |
| EMT6 | Breast Cancer | BALB/c | Models triple-negative breast cancer.[9] |
| RENCA | Renal Carcinoma | BALB/c | Established model for kidney cancer.[6] |
| GL261 | Glioblastoma | C57BL/6 | Orthotopic model for brain tumors.[5] |
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, can also be utilized, particularly for testing human-specific antibodies.[10]
Experimental Protocols
Protocol 1: Syngeneic Tumor Model Efficacy Study
This protocol outlines a typical efficacy study in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
- Culture the chosen murine cancer cell line (e.g., MC38, CT26) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject 1 x 10^5 to 1 x 10^6 cells into the flank of 6-8 week old, immunocompetent mice (e.g., C57BL/6 or BALB/c).
2. Animal Randomization and Treatment:
- Monitor tumor growth using calipers.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).[6]
- Administer the PD-L1 inhibitor via the appropriate route (e.g., intraperitoneal injection). Dosing regimens can vary, a typical example for an anti-PD-L1 antibody might be 10 mg/kg, twice weekly.[6]
- The control group should receive an isotype control antibody or vehicle.
3. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Primary endpoints are typically tumor growth inhibition and overall survival.
- Euthanize mice when tumors exceed a certain size or if signs of morbidity are observed, in accordance with institutional animal care and use committee guidelines.
4. Pharmacodynamic and Mechanistic Studies:
- At the end of the study, or at specified time points, collect tumors and spleens.
- Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).
- Perform immunohistochemistry (IHC) on tumor sections to assess immune cell infiltration and protein expression.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes
1. Tumor Digestion:
- Excise tumors and mince them into small pieces.
- Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
2. Staining for Flow Cytometry:
- Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
- If intracellular targets are being analyzed, perform a fixation and permeabilization step followed by intracellular staining.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data to determine the percentage and absolute number of different immune cell subsets within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of PD-L1 inhibitors.
Table 2: Anti-Tumor Efficacy of PD-L1 Blockade in Murine Models
| Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Panc02 Pancreatic Cancer | Anti-PD-L1 + Anti-IL-6 | Significant inhibition vs. control (p < 0.02) | Not specified | [7] |
| KPC-Brca2 Pancreatic Cancer | Anti-PD-L1 + Anti-IL-6 | Limited tumor progression | Increased overall survival (p=0.0012) | [8] |
| EMT6 Breast Cancer | Anti-PD-L1 + Anti-IL-6R | Improved tumor control vs. monotherapy | Improved progression-free survival | [9] |
| MC38 Colon Cancer | Anti-PD-L1 | Significant tumor growth inhibition | Enhanced survival | [5] |
Table 3: Immunophenotyping of Tumors Following PD-L1 Blockade
| Model | Treatment | Key Immunological Change | Reference |
| Panc02 Pancreatic Cancer | Anti-PD-L1 + Anti-IL-6 | Increased intratumoral CD4+ and CD8+ effector T cells (p < 0.04) | [7] |
| EMT6 Breast Cancer | Anti-PD-L1 + Anti-IL-6R | Increased frequency and abundance of cytotoxic T lymphocytes (CTLs) | [9] |
| MCA205 Sarcoma | Anti-PD-L1 | Increased infiltration of CD45+, CD3+, and CD8+ cells | [5] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. IL-6 and PD-L1 antibody blockade combination therapy reduces tumour progression in murine models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-6 blockade could enhance PD-L1 immunotherapy [acir.org]
- 10. A Novel Humanized PD-1/PD-L1 Mouse Model Permits Direct Comparison of Antitumor Immunity Generated by Food and Drug Administration–Approved PD-1 and PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Small Molecule PD-L1 Inhibitor in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, specific in vivo dosing information and experimental protocols for a compound designated "PD-L1-IN-6" are not publicly available. The following application notes and protocols are based on established principles for the in vivo evaluation of novel small molecule checkpoint inhibitors targeting the PD-1/PD-L1 axis, drawing parallels from studies on other small molecules and therapeutic antibodies. These guidelines are intended to serve as a starting point for researchers to develop a specific dosing regimen for their molecule of interest.
Introduction
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance[1][2][3]. While monoclonal antibodies that block this interaction have shown significant clinical success, small molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration[4]. This document outlines the principles and provides template protocols for determining the appropriate dosing of a novel small molecule PD-L1 inhibitor, referred to here as PD-L1-IN-X, in preclinical mouse models.
Mechanism of Action: The PD-1/PD-L1 Pathway
PD-L1, expressed on tumor cells and other immune cells, binds to PD-1 on activated T cells, leading to the suppression of T-cell activity and proliferation[5][6]. This inhibition allows cancer cells to escape destruction by the immune system[1][6]. Small molecule inhibitors are designed to disrupt this binding, thereby restoring the anti-tumor immune response[4]. The signaling cascade downstream of PD-1 engagement involves the recruitment of phosphatases like SHP-2, which dephosphorylate key components of the T-cell receptor (TCR) and CD28 signaling pathways, ultimately inhibiting T-cell activation[7].
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the intended point of intervention for a small molecule inhibitor.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Preclinical Dosing Strategy Development
The primary goal of in vivo dosing studies is to establish a regimen that achieves sufficient drug exposure at the tumor site to inhibit the PD-L1 target, leading to an anti-tumor effect, while minimizing toxicity. This typically involves a multi-step process.
Experimental Workflow for Dosing Determination
Caption: Workflow for establishing an in vivo dosing regimen.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PD-L1-IN-X in mice.
Materials:
-
PD-L1-IN-X
-
Healthy C57BL/6 or BALB/c mice (6-8 weeks old)
-
Appropriate vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Formulation: Prepare a stable and injectable formulation of PD-L1-IN-X in a suitable vehicle. The choice of vehicle is critical and should be tested for tolerability.
-
Dosing: Administer a single dose of PD-L1-IN-X to a cohort of mice via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). A typical starting dose might be 1-10 mg/kg.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Process the plasma and analyze the concentration of PD-L1-IN-X using a validated analytical method like LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½)[8]. This data informs the dosing frequency required to maintain therapeutic concentrations.
Protocol 2: Dose Range Finding (DRF) and Toxicity
Objective: To identify a range of well-tolerated doses for subsequent efficacy studies.
Materials:
-
PD-L1-IN-X
-
Healthy mice
-
Vehicle control
Methodology:
-
Dose Escalation: Administer PD-L1-IN-X daily for 7-14 days to different cohorts of mice at escalating doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A weight loss of >15-20% is often a key endpoint.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity. This, along with lower doses, will be used in efficacy studies.
Protocol 3: Efficacy Studies in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of PD-L1-IN-X at well-tolerated doses.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma or B16-F10 melanoma tumors)[9].
-
PD-L1-IN-X formulated in vehicle.
-
Vehicle control.
-
Positive control (e.g., anti-mouse PD-L1 antibody, clone 10F.9G2).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^5 to 1 x 10^6 MC38 cells) into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., daily PO)
-
Group 2: PD-L1-IN-X, Dose 1 (e.g., 10 mg/kg, daily PO)
-
Group 3: PD-L1-IN-X, Dose 2 (e.g., 30 mg/kg, daily PO)
-
Group 4: Positive Control (e.g., anti-PD-L1 antibody, 200 µ g/mouse , IP, twice weekly)[10].
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity. The formula for tumor volume is typically (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or based on survival.
-
Analysis: Compare tumor growth inhibition (TGI) and survival rates between groups. At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration).
Data Presentation
Quantitative data should be summarized for clear interpretation. Below are template tables for presenting PK and efficacy data.
Table 1: Pharmacokinetic Parameters of PD-L1-IN-X in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) |
| PD-L1-IN-X | IV | 5 | 1500 | 0.25 | 4500 | 4.0 |
| PD-L1-IN-X | PO | 20 | 800 | 2.0 | 6400 | 5.5 |
| Example Data |
Table 2: Anti-Tumor Efficacy in MC38 Syngeneic Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, PO | 1850 ± 250 | - | -2.5 |
| PD-L1-IN-X (10 mg/kg) | Daily, PO | 1100 ± 180 | 40.5 | -4.0 |
| PD-L1-IN-X (30 mg/kg) | Daily, PO | 650 ± 120 | 64.9 | -7.8 |
| anti-PD-L1 Ab (10 mg/kg) | Twice weekly, IP | 580 ± 110 | 68.6 | -3.1 |
| Example Data |
Conclusion
The successful preclinical development of a novel small molecule PD-L1 inhibitor requires a systematic approach to determine a safe and effective dosing regimen. The protocols and strategies outlined above provide a comprehensive framework for researchers to characterize the pharmacokinetic profile, establish a therapeutic window, and demonstrate the anti-tumor efficacy of their compound in relevant mouse models. Each new molecule will have unique properties, and these protocols should be adapted accordingly to generate robust and reliable data for advancing promising candidates toward clinical development.
References
- 1. The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 8. repub.eur.nl [repub.eur.nl]
- 9. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 10. PD-1/PD-L1 interactions inhibit antitumor immune responses in a murine acute myeloid leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-L1-IN-6 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PD-L1-IN-6 is a potent small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with a reported IC50 of 132.8 nM.[1][2] The PD-1/PD-L1 pathway is a critical immune checkpoint that tumor cells can exploit to evade the host's immune system. By blocking this interaction, this compound can restore T-cell-mediated anti-tumor immunity.[1][2]
Chemotherapeutic agents, in addition to their direct cytotoxic effects on cancer cells, have been shown to induce immunogenic cell death and upregulate PD-L1 expression on tumor cells. This chemotherapy-induced PD-L1 upregulation can be a mechanism of acquired resistance, but it also presents a therapeutic opportunity for combination therapy. The synergistic effect of combining PD-1/PD-L1 inhibitors with chemotherapy has been demonstrated in numerous preclinical and clinical studies, leading to improved anti-tumor responses.[3][4][5][6][7][8][9][10]
These application notes provide a summary of the rationale and proposed experimental protocols for investigating the combination of this compound with common chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.
Disclaimer: The following protocols are exemplary and have been adapted from preclinical studies on PD-1/PD-L1 antibody inhibitors in combination with chemotherapy. As of the date of this document, no specific preclinical or clinical data for the combination of this compound with chemotherapy has been published. Researchers should optimize these protocols for their specific experimental needs and cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Chemotherapy Combinations (Hypothetical Data)
| Cell Line | Treatment | Concentration | Viability (% of Control) | Combination Index (CI) |
| MDA-MB-231 | This compound | 150 nM | 90% | - |
| (Breast Cancer) | Doxorubicin | 50 nM | 75% | - |
| This compound + Doxorubicin | 150 nM + 50 nM | 40% | < 1 (Synergy) | |
| A549 | This compound | 150 nM | 92% | - |
| (Lung Cancer) | Cisplatin | 1 µM | 80% | - |
| This compound + Cisplatin | 150 nM + 1 µM | 50% | < 1 (Synergy) | |
| MC38 | This compound | 150 nM | 88% | - |
| (Colon Cancer) | Paclitaxel | 10 nM | 70% | - |
| This compound + Paclitaxel | 150 nM + 10 nM | 35% | < 1 (Synergy) |
Table 2: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models (Hypothetical Data)
| Mouse Model | Treatment Group | Tumor Volume Reduction (%) | Increase in Survival (%) |
| MC38 in C57BL/6 | Vehicle Control | 0% | 0% |
| This compound (25 mg/kg) | 25% | 15% | |
| Cisplatin (5 mg/kg) | 40% | 20% | |
| This compound + Cisplatin | 75% | 50% | |
| 4T1 in BALB/c | Vehicle Control | 0% | 0% |
| This compound (25 mg/kg) | 20% | 10% | |
| Doxorubicin (5 mg/kg) | 35% | 18% | |
| This compound + Doxorubicin | 68% | 45% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium. Also, prepare combinations of both agents at fixed molar ratios.
-
Treatment: Remove the medium from the wells and add the prepared drug solutions (single agents and combinations). Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent. To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
Protocol 2: In Vitro T-cell Co-culture Assay
Objective: To evaluate the effect of this compound and chemotherapy on the restoration of T-cell mediated tumor cell killing.
Materials:
-
Cancer cell line expressing PD-L1
-
Human or mouse T-cells (e.g., activated PBMCs or a T-cell line like Jurkat)
-
Co-culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent
-
IFN-γ ELISA kit
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Procedure:
-
Tumor Cell Pre-treatment: Seed tumor cells and treat with a sub-lethal dose of the chemotherapeutic agent for 24-48 hours to potentially upregulate PD-L1 expression.
-
Co-culture Setup: After pre-treatment, wash the tumor cells and co-culture them with activated T-cells at an appropriate effector-to-target ratio (e.g., 5:1).
-
Treatment: Add this compound to the co-culture wells.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Analysis of T-cell Activation:
-
Cytokine Release: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Flow Cytometry: Harvest the cells, stain with antibodies for T-cell activation markers, and analyze by flow cytometry.
-
-
Tumor Cell Killing: Assess tumor cell viability using a cytotoxicity assay (e.g., LDH release assay or flow cytometry-based killing assay).
Protocol 3: In Vivo Syngeneic Mouse Model Study
Objective: To assess the in vivo anti-tumor efficacy of this compound in combination with chemotherapy in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, 4T1)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer this compound and the chemotherapeutic agent according to a predetermined dosing schedule. The administration route and frequency will depend on the specific agents and their pharmacokinetic properties.
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Signaling Pathways and Experimental Workflows
Caption: Synergy of this compound and Chemotherapy.
Caption: In Vitro Synergy Study Workflow.
References
- 1. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. New dimensions of PD-1/PD-L1 inhibitor combination therapy in cancer treatment: current advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-(L)1 Inhibitors in Combination with Chemotherapy as First-Line Treatment for Non-Small-Cell Lung Cancer: A Pairwise Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of nanodiamond–doxorubicin conjugates and PD-L1 blockade effectively turns tumor-associated macrophages against tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of PD-1/PD-L1 inhibitors plus nab-paclitaxel for patients with non-small cell lung cancer who have progressed after platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. cancernetwork.com [cancernetwork.com]
- 9. PD-1/PD-L1 Inhibitors + Co-therapies: The Future of NSCLC Therapy Lies in Smart Combinations - Helix Biopharma [helixbiopharma.com]
- 10. Cisplatin Alters Antitumor Immunity and Synergizes with PD-1/PD-L1 Inhibition in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of a Small Molecule PD-L1 Inhibitor and an Anti-CTLA-4 Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. These agents, which target negative regulatory pathways in the immune system, can unleash a patient's own T cells to recognize and eliminate tumor cells. Programmed death-ligand 1 (PD-L1) and cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) are two well-established immune checkpoint proteins that suppress T-cell activity through distinct mechanisms.
This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of a small molecule PD-L1 inhibitor in combination with an anti-CTLA-4 monoclonal antibody. While the specific compound "PD-L1-IN-6" was not found in publicly available literature, the principles and protocols outlined here are applicable to the evaluation of other small molecule PD-L1 inhibitors in combination with anti-CTLA-4 therapy.
The combination of a PD-L1 inhibitor and an anti-CTLA-4 antibody is based on their complementary mechanisms of action. Anti-CTLA-4 antibodies primarily act at the level of T-cell priming in the lymph nodes, promoting the activation and proliferation of a broader repertoire of T cells. In contrast, PD-L1 inhibitors work predominantly within the tumor microenvironment, restoring the function of exhausted, tumor-infiltrating T cells that have been suppressed by PD-L1 expressed on tumor cells and other cells in the tumor microenvironment. Preclinical and clinical studies have demonstrated that this dual blockade can lead to enhanced anti-tumor immunity and improved clinical outcomes compared to monotherapy.
Data Presentation
Table 1: In Vitro T-Cell Activation and Function
| Assay | Monotherapy: PD-L1 Inhibitor | Monotherapy: Anti-CTLA-4 | Combination Therapy | Expected Outcome |
| Mixed Lymphocyte Reaction (MLR) | ||||
| T-Cell Proliferation (CFSE Dilution) | ++ | + | ++++ | Synergistic increase in T-cell proliferation |
| IFN-γ Secretion (ELISA) | ++ | + | ++++ | Synergistic increase in IFN-γ production |
| Co-culture with Tumor Cells | ||||
| Tumor Cell Lysis (% Cytotoxicity) | + | +/- | +++ | Enhanced tumor cell killing |
| Granzyme B Expression in CD8+ T cells (Flow Cytometry) | ++ | + | ++++ | Increased degranulation of cytotoxic T cells |
Note: "+" indicates the magnitude of the effect. Data are representative and will vary depending on the specific assays and cell types used.
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) | Tumor-Infiltrating Lymphocytes (CD8+/Treg Ratio) |
| MC38 (Colon Carcinoma) | Vehicle Control | 0 | 20 | 0.5 |
| PD-L1 Inhibitor (e.g., 10 mg/kg, oral, daily) | 30 | 28 | 1.5 | |
| Anti-CTLA-4 (e.g., 5 mg/kg, i.p., q3d) | 25 | 26 | 1.2 | |
| Combination Therapy | 75 | 45 | 4.0 | |
| B16-F10 (Melanoma) | Vehicle Control | 0 | 18 | 0.3 |
| PD-L1 Inhibitor (e.g., 10 mg/kg, oral, daily) | 20 | 24 | 1.0 | |
| Anti-CTLA-4 (e.g., 5 mg/kg, i.p., q3d) | 15 | 22 | 0.8 | |
| Combination Therapy | 60 | 38 | 3.5 |
Note: Dosages and schedules are examples and should be optimized for each specific agent and tumor model. Data are representative.
Signaling Pathways
Caption: PD-L1 and CTLA-4 signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) for T-Cell Activation
Objective: To assess the synergistic effect of a small molecule PD-L1 inhibitor and an anti-CTLA-4 antibody on T-cell proliferation and cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Small molecule PD-L1 inhibitor
-
Anti-human CTLA-4 antibody (functional grade)
-
Isotype control antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Human IFN-γ ELISA kit
Procedure:
-
Isolate PBMCs from whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Label the responder PBMCs from one donor with CFSE according to the manufacturer's protocol.
-
Treat the stimulator PBMCs from the second donor with mitomycin C to prevent their proliferation.
-
Co-culture the CFSE-labeled responder PBMCs with the mitomycin C-treated stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Add the small molecule PD-L1 inhibitor, anti-CTLA-4 antibody, or the combination at predetermined concentrations. Include vehicle and isotype controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
After incubation, harvest the cells and analyze T-cell proliferation by measuring CFSE dilution in CD4+ and CD8+ T-cell populations using flow cytometry.
-
Collect the culture supernatants and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of proliferating T cells based on CFSE dilution.
-
Quantify the concentration of IFN-γ in the supernatants.
-
Evaluate synergy using a suitable model, such as the Chou-Talalay method.
Caption: Workflow for Mixed Lymphocyte Reaction.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the synergistic anti-tumor efficacy of a small molecule PD-L1 inhibitor and an anti-CTLA-4 antibody in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon carcinoma cells
-
Small molecule PD-L1 inhibitor formulated for oral gavage
-
Anti-mouse CTLA-4 antibody (in vivo grade)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 2: PD-L1 inhibitor (e.g., 10 mg/kg, oral gavage, daily) + Isotype control
-
Group 3: Vehicle control + Anti-CTLA-4 antibody (e.g., 5 mg/kg, i.p., every 3 days for 3 doses)
-
Group 4: PD-L1 inhibitor + Anti-CTLA-4 antibody
-
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the anti-tumor effects.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare overall survival between groups.
Caption: Workflow for in vivo synergy studies.
Conclusion
The combination of a small molecule PD-L1 inhibitor with an anti-CTLA-4 antibody represents a promising strategy to enhance anti-tumor immunity by targeting two distinct and complementary immune checkpoint pathways. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to characterize the synergistic effects and to guide the clinical development of novel cancer immunotherapies.
Application Notes and Protocols for Flow Cytometry Analysis of PD-L1-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to PD-L1 and the Therapeutic Target PD-L1-IN-6
Programmed Death-Ligand 1 (PD-L1), a transmembrane protein, plays a crucial role in suppressing the adaptive immune system.[1][2][3] In the tumor microenvironment, cancer cells can overexpress PD-L1, which interacts with its receptor, Programmed Death-1 (PD-1), on the surface of activated T cells.[1][4][5] This interaction leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity, thereby allowing cancer cells to evade immune destruction.[1][4][5] The PD-1/PD-L1 pathway represents a significant mechanism of immune escape for various malignancies.[1][6]
Beyond its role in immune suppression, PD-L1 has been shown to have cell-intrinsic functions that promote tumor progression through the activation of pro-survival signaling pathways such as PI3K/AKT, MAPK, and JAK/STAT.[7][8][9]
This compound is an investigational small molecule inhibitor designed to modulate the PD-L1 pathway. Its precise mechanism of action is under investigation, but it is hypothesized to either directly bind to PD-L1, preventing its interaction with PD-1, or to interfere with the downstream signaling pathways activated by PD-L1. Flow cytometry is an indispensable tool for characterizing the effects of this compound on both tumor cells and immune cells.
Application of Flow Cytometry in Evaluating this compound
Flow cytometry is a powerful technique for the single-cell analysis of protein expression and cellular states. In the context of this compound research, it can be utilized to:
-
Quantify PD-L1 expression: Determine the baseline expression of PD-L1 on various cancer cell lines and assess the modulatory effects of this compound on its surface expression.
-
Analyze immune cell populations: Characterize the composition of immune cells (e.g., T cells, myeloid-derived suppressor cells) within the tumor microenvironment and evaluate changes in their activation status and PD-1 expression following treatment.
-
Investigate downstream signaling: By using phospho-specific antibodies, flow cytometry can measure the phosphorylation status of key proteins in the PI3K/AKT and STAT3 signaling pathways, providing insights into the intracellular effects of this compound.
-
Assess cell viability and apoptosis: Determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Experimental Protocols
Protocol 1: Analysis of PD-L1 Surface Expression on Cancer Cells
This protocol describes the staining of surface PD-L1 on cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for high PD-L1, A549 for low PD-L1)
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Anti-Human PD-L1 Antibody (e.g., clone 28-8 or 22C3), conjugated to a fluorochrome (e.g., PE, APC)
-
Isotype Control Antibody (matched to the PD-L1 antibody), conjugated to the same fluorochrome
-
Fixable Viability Dye (e.g., Zombie NIR™, Live/Dead™ Fixable Aqua)
-
96-well U-bottom plates
-
Flow cytometer (e.g., BD FACS Canto™)
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface antigens.
-
Wash the cells once with 10 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well U-bottom plate.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate in the dark at 4°C for 20 minutes.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Add the fluorochrome-conjugated anti-human PD-L1 antibody or the corresponding isotype control to the appropriate wells at the manufacturer's recommended concentration.
-
Incubate in the dark on ice for 30 minutes.
-
Wash the cells twice with 200 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 10,000-50,000 live, single cells).
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on live, single cells and then determine the percentage of PD-L1 positive cells and the median fluorescence intensity (MFI) of PD-L1 expression.
-
Protocol 2: Analysis of Phosphorylated STAT3 (p-STAT3)
This protocol outlines the intracellular staining of phosphorylated STAT3 to assess the impact of this compound on this signaling pathway.
Materials:
-
Same as Protocol 1, with the addition of:
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Anti-Human p-STAT3 (Tyr705) Antibody, conjugated to a fluorochrome (e.g., Alexa Fluor® 647)
-
Isotype Control Antibody for intracellular staining
Procedure:
-
Cell Culture, Treatment, and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization:
-
After harvesting and washing, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate at 37°C for 10 minutes.
-
Add 1 mL of cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated anti-human p-STAT3 antibody or the corresponding isotype control.
-
Incubate in the dark at room temperature for 60 minutes.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in 200 µL of FACS buffer and acquire on a flow cytometer.
-
Analyze the data to determine the MFI of p-STAT3 in the treated versus control cells.
-
Data Presentation
The quantitative data obtained from the flow cytometry experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on PD-L1 Surface Expression
| Treatment Group | Concentration (µM) | PD-L1+ Cells (%) | PD-L1 MFI |
| Vehicle Control | 0 | 85.2 ± 3.1 | 15,432 ± 876 |
| This compound | 1 | 78.5 ± 4.5 | 12,145 ± 754 |
| This compound | 10 | 55.3 ± 5.2 | 8,234 ± 612 |
| This compound | 50 | 32.1 ± 3.8 | 4,567 ± 432 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on p-STAT3 Levels
| Treatment Group | Concentration (µM) | p-STAT3 MFI |
| Vehicle Control | 0 | 9,876 ± 543 |
| This compound | 1 | 8,123 ± 487 |
| This compound | 10 | 5,432 ± 398 |
| This compound | 50 | 2,109 ± 254 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: PD-L1 signaling pathway and the potential inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: Hypothesized logical relationship of this compound effects.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PD-L1 in the radiation response and prognosis for esophageal squamous cell carcinoma related to IL-6 and T-cell immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-intrinsic PD-L1 signaling drives immunosuppression by myeloid-derived suppressor cells through IL-6/Jak/Stat3 in PD-L1-high lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Efficacy of PD-L1-IN-6 in Tumoroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.[1][2][3] PD-L1 expressed on tumor cells binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[3][4][5] Blocking this interaction with therapeutic agents can restore anti-tumor immunity, a strategy that has revolutionized cancer treatment.[2][6]
PD-L1-IN-6 is a novel, potent, and selective small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. These application notes provide a comprehensive guide to evaluating the efficacy of this compound using advanced three-dimensional (3D) tumoroid models. Tumoroids, including patient-derived organoids (PDOs) and cell-line-derived spheroids, offer a more physiologically relevant system than traditional 2D cell culture by recapitulating the complex cell-cell interactions, architecture, and microenvironment of in vivo tumors.[7][8][9][10] This methodology is crucial for obtaining predictive data on drug efficacy in a preclinical setting.
This document outlines detailed protocols for tumoroid generation, co-culture with immune cells, and the subsequent measurement of this compound-mediated anti-tumor activity through viability, cytotoxicity, and immune activation assays.
PD-1/PD-L1 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of T-cell suppression by tumor cells via the PD-1/PD-L1 axis and the restorative effect of an inhibitor like this compound.
Caption: PD-1/PD-L1 signaling and mechanism of inhibition.
Experimental Workflow
The overall process for assessing the efficacy of this compound in a tumoroid co-culture model is depicted below. This workflow ensures a systematic approach from model generation to multi-parametric data analysis.
Caption: High-level workflow for this compound efficacy testing.
Detailed Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids from cancer cell lines using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., expressing PD-L1)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom, ultra-low attachment plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in standard T-75 flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 2,000-10,000 cells/100 µL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate for 3-5 days to allow for spheroid formation. Monitor spheroid size and morphology daily using a microscope. Spheroids should appear as tight, spherical aggregates.[11][12]
Protocol 2: Co-culture of Tumoroids with Immune Cells
This protocol details the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their co-culture with the pre-formed tumor spheroids.
Materials:
-
Fresh human whole blood or buffy coat
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tumor spheroids from Protocol 1
-
(Optional) T-cell activation stimuli (e.g., anti-CD3/CD28 beads or cytokines like IL-2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from blood using density gradient centrifugation according to the Ficoll manufacturer's protocol.
-
Cell Counting: Resuspend the isolated PBMCs in RPMI-1640 medium and perform a cell count.
-
Initiate Co-culture: After 3-5 days of spheroid formation, carefully remove 50 µL of medium from each well of the spheroid plate.
-
Add Immune Cells: Resuspend PBMCs in fresh medium to the desired concentration. Add 50 µL of the PBMC suspension to each well containing a spheroid. A typical Effector-to-Target (E:T) ratio ranges from 5:1 to 25:1, where "Target" refers to the initial number of cells seeded for spheroid formation.[11]
-
Optional Activation: For some assays, pre-activating the immune cells for 24 hours before adding them to the co-culture may enhance the response.[11]
-
The final volume in each well should be ~100 µL.
Protocol 3: Efficacy Assessment of this compound
This protocol describes how to treat the co-culture with this compound and measure its effects using various endpoints.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Co-culture plates from Protocol 2
-
Appropriate assay reagents (see below)
Procedure:
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the co-culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anti-PD-L1 antibody like Atezolizumab).
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the co-culture plate, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
Endpoint 1: Measuring Tumoroid Cytotoxicity (Real-time Imaging)
-
Method: Use a live-cell imaging system (e.g., Incucyte®) with a cytotoxicity reagent that fluoresces upon loss of cell membrane integrity (e.g., CellTox™ Green).[11][13]
-
Procedure:
-
Add the cytotoxicity reagent to the co-culture medium at the time of immune cell addition (Protocol 2, Step 4).
-
Place the plate inside the live-cell imaging system immediately after adding this compound.
-
Acquire phase-contrast and fluorescent images every 4-6 hours.
-
Use the system's software to quantify the green fluorescent area (representing dead cells) within the spheroid over time. This provides a kinetic measurement of immune-mediated killing.[11][14]
-
Endpoint 2: Measuring Tumoroid Viability (ATP Assay)
-
Method: Use an ATP-based assay (e.g., CellTiter-Glo® 3D) that quantifies the number of viable cells based on metabolic activity.[13]
-
Procedure:
-
At the end of the 48-72 hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader. A decrease in signal indicates reduced tumoroid viability.
-
Endpoint 3: Quantifying Immune Cell Activation (Cytokine Release)
-
Method: Measure the concentration of key cytokines like Interferon-gamma (IFNγ) and Granzyme B in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[13][15]
-
Procedure:
-
At the end of the incubation, carefully collect 100-150 µL of supernatant from each well without disturbing the spheroid or cells.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any floating cells.
-
Transfer the cleared supernatant to a new plate and either use immediately or store at -80°C.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions. An increase in IFNγ and Granzyme B indicates enhanced T-cell activation and effector function.[13]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison across different concentrations of this compound.
Table 1: Effect of this compound on Tumoroid Viability and Cytotoxicity
| This compound (µM) | Tumoroid Viability (% of Vehicle) | Cytotoxicity (RFU at 72h) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 1500 ± 210 |
| 0.01 | 95 ± 4.8 | 1850 ± 250 |
| 0.1 | 78 ± 6.1 | 4500 ± 320 |
| 1 | 45 ± 5.5 | 9800 ± 560 |
| 10 | 22 ± 3.9 | 15200 ± 780 |
| IC50 (µM) | 1.25 | N/A |
Data presented as Mean ± SD. RFU = Relative Fluorescence Units.
Table 2: Effect of this compound on Immune Cell Cytokine Production
| This compound (µM) | IFNγ (pg/mL) | Granzyme B (pg/mL) |
|---|---|---|
| 0 (Vehicle) | 85 ± 15 | 120 ± 22 |
| 0.01 | 150 ± 20 | 210 ± 30 |
| 0.1 | 450 ± 45 | 580 ± 55 |
| 1 | 1200 ± 110 | 1550 ± 130 |
| 10 | 1550 ± 140 | 2100 ± 180 |
| EC50 (µM) | 0.21 | 0.35 |
Data presented as Mean ± SD.
Logical Framework for Efficacy
The mechanism of action of this compound follows a clear logical progression from target engagement to the desired biological outcome.
Caption: Logical cascade from this compound action to tumoroid death.
Conclusion
The protocols described provide a robust framework for assessing the efficacy of the PD-L1 inhibitor this compound in a physiologically relevant 3D tumoroid co-culture system. By employing multi-parametric readouts, including real-time cytotoxicity, endpoint viability, and immune cell activation markers, researchers can generate comprehensive and predictive data to guide further drug development efforts. This approach bridges the gap between traditional in vitro assays and in vivo studies, ultimately accelerating the translation of promising immuno-oncology agents.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Research in 3D with Tumoroid Culture Medium - Life in the Lab [thermofisher.com]
- 11. sartorius.com [sartorius.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Immune Cell-Mediated Tumor Killing Assays I CRO services [explicyte.com]
- 15. huborganoids.nl [huborganoids.nl]
Application Notes and Protocols for PD-L1-IN-6: A Potent Small Molecule Inhibitor for Immune Checkpoint Blockade Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that cancer cells frequently exploit to evade immune surveillance.[1][2][3] The interaction between PD-1 on activated T cells and PD-L1 on tumor cells sends an inhibitory signal that suppresses T-cell activity, preventing the immune system from attacking the tumor.[4][5][6][7] Blocking this interaction with immune checkpoint inhibitors, such as monoclonal antibodies against PD-1 or PD-L1, has revolutionized cancer treatment.[2][4][8]
PD-L1-IN-6 is a potent, cell-permeable small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. Unlike antibody-based therapies, small molecule inhibitors offer potential advantages such as oral bioavailability and improved tumor penetration. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in-vitro studies of immune checkpoint blockade.
Mechanism of Action
This compound functions by binding to PD-L1 and inducing its dimerization and subsequent internalization, effectively removing it from the cell surface and preventing its interaction with the PD-1 receptor on T cells. This disruption of the PD-1/PD-L1 signaling axis restores T-cell effector functions, including cytokine production and cytotoxicity, leading to an enhanced anti-tumor immune response.
References
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PD-L1-IN-6 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of PD-L1-IN-6, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound A13) is a small molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] The binding of PD-L1 on tumor cells to PD-1 on T cells suppresses the T cell's anti-tumor activity, allowing cancer cells to evade the immune system. This compound disrupts this interaction, thereby restoring T cell function and enhancing the immune response against tumor cells.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported IC50 of 132.8 nM in a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) assay for the inhibition of the PD-1/PD-L1 interaction.[1][2]
Q3: What is a good starting concentration range for in vitro experiments with this compound?
A3: Based on its IC50 value, a good starting point for cell-based assays is to test a concentration range that brackets the IC50. We recommend a starting range of 10 nM to 10 µM. A typical 5- to 10-point dose-response curve within this range should provide a good understanding of the compound's activity in your specific assay.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. If you encounter solubility issues, gentle warming and sonication may help. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: In what types of in vitro assays can I evaluate the activity of this compound?
A5: The activity of this compound can be assessed in a variety of in vitro assays, including:
-
Biochemical Assays: HTRF assays to confirm the direct inhibition of the PD-1/PD-L1 interaction.
-
Cell-Based Co-culture Assays: Co-culturing PD-L1-expressing cancer cells with PD-1-expressing immune cells (e.g., T cells) to measure the restoration of immune function.
-
Cytokine Release Assays: Measuring the secretion of cytokines like Interferon-gamma (IFN-γ) from T cells in a co-culture system as an indicator of T cell activation.[1][2]
-
T-cell Mediated Cytotoxicity Assays: Assessing the ability of T cells to kill cancer cells in the presence of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 132.8 nM | HTRF (PD-1/PD-L1 Interaction) | [1][2] |
| Cellular Activity | Increased IFN-γ secretion | Hep3B/OS-8/hPD-L1 and CD3+ T cell co-culture | [1][2] |
| Toxicity | No significant toxic effect reported in the co-culture model | Hep3B/OS-8/hPD-L1 and CD3+ T cell co-culture | [1][2] |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Interaction HTRF Assay
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the PD-1/PD-L1 interaction by this compound.
Materials:
-
PD-1/PD-L1 HTRF assay kit (containing tagged recombinant human PD-1 and PD-L1, and HTRF detection reagents)
-
This compound
-
DMSO
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 10 mM stock. Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Assay Plate Preparation: Add 2 µL of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.
-
Reagent Addition: Add 2 µL of the tagged PD-1 and 2 µL of the tagged PD-L1 protein solutions to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for protein-inhibitor binding.
-
Detection: Add 4 µL of the HTRF detection reagents to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: T-cell/Cancer Cell Co-culture and IFN-γ Release Assay
This protocol describes a co-culture system to assess the ability of this compound to enhance T-cell activation, measured by IFN-γ secretion. This is based on the model mentioned for this compound.[1][2]
Materials:
-
PD-L1 expressing cancer cell line (e.g., Hep3B or OS-8 engineered to express human PD-L1)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA kit
Procedure:
-
Target Cell Seeding: Seed the PD-L1 expressing cancer cells (e.g., Hep3B/hPD-L1) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
T Cell Isolation: Isolate CD3+ T cells from healthy donor PBMCs using a T cell isolation kit.
-
Compound Addition: The next day, remove the medium from the cancer cells and add fresh medium containing serial dilutions of this compound (e.g., 10 nM to 10 µM). Include a DMSO vehicle control.
-
Co-culture Initiation: Add the isolated CD3+ T cells to the wells containing the cancer cells and inhibitor at a desired Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
T Cell Activation: Add T cell activation stimuli (e.g., soluble or plate-bound anti-CD3/anti-CD28 antibodies) to the co-culture.
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
IFN-γ Measurement: Quantify the concentration of IFN-γ in the collected supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor on T cell activation.
Troubleshooting Guide
Issue 1: Low or no activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | Ensure the stock solution is fully dissolved. Use sonication or gentle warming if necessary. Prepare fresh dilutions for each experiment. Check for precipitation in the media. If precipitation occurs, consider using a lower starting concentration or a different formulation (if available). |
| Compound Degradation | Store the stock solution in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Assay Conditions | Optimize the E:T ratio in your co-culture. Titrate the concentration of T cell activation stimuli. Ensure the target cells have sufficient PD-L1 expression (can be verified by flow cytometry). |
| Cell Line Passage Number | High passage numbers can lead to changes in cell behavior and protein expression. Use cells with a consistent and low passage number. |
Issue 2: High background or variability in the IFN-γ ELISA.
| Possible Cause | Troubleshooting Step |
| Improper Washing | Ensure thorough washing between ELISA steps to remove unbound reagents. Use a multichannel washer for consistency if available. |
| Reagent Contamination | Use fresh, sterile reagents and pipette tips for each step. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent pipetting technique. |
| Plate Reader Settings | Ensure the correct wavelength and settings are used for reading the plate. |
Issue 3: Observed cytotoxicity at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | While this compound is reported to have low toxicity, high concentrations of any small molecule can have off-target effects. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the individual cell lines (cancer cells and T cells) to determine the cytotoxic concentration range of the compound. |
| High DMSO Concentration | Ensure the final DMSO concentration in the assay is non-toxic (typically ≤ 0.5%). Run a DMSO-only control at the highest concentration used. |
Mandatory Visualizations
Caption: PD-L1 Signaling Pathway and Inhibition by this compound.
References
PD-L1-IN-6 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with PD-L1-IN-6. The following information is designed to address common issues, particularly those related to solubility in DMSO, and to provide guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: DMSO is a commonly used solvent for preparing high-concentration stock solutions of similar PD-L1 inhibitors. However, achieving complete dissolution may require more than simply adding the solvent. For related compounds, techniques such as warming, heating, and ultrasonication are often necessary to achieve high concentrations.
Q3: Are there any specific handling precautions I should take when working with this compound and DMSO?
A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can impact the solubility of your compound. It is highly recommended to use fresh, anhydrous-grade DMSO and to store it properly to prevent moisture absorption. When preparing your stock solution, work quickly and ensure your vials are tightly sealed.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur. If you observe precipitation, it is recommended to warm the vial to 37°C and sonicate until the compound is fully redissolved before use. To minimize this issue, it is best practice to aliquot your stock solution into smaller, single-use vials to avoid repeated freezing and thawing.
Troubleshooting Guide: Solubility Issues
If you are encountering problems dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Solubility Data for PD-L1 Inhibitors
The following table summarizes the available solubility data for compounds structurally related to this compound. This data can provide valuable guidance for the handling of this compound.
| Compound Name | Solvent | Concentration | Method |
| PD-L1-IN-1 | DMSO | 125 mg/mL (331.18 mM) | Ultrasonic and warming and heat to 60°C[1] |
| PD-1/PD-L1-IN-33 | DMSO | 100 mg/mL (235.00 mM) | Ultrasonic and warming and heat to 80°C[2] |
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution of this compound in DMSO
Disclaimer: This protocol is based on methodologies reported for structurally similar compounds and should be adapted as necessary for this compound.
-
Preparation:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Use a fresh vial of anhydrous, high-purity DMSO.
-
-
Solubilization:
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Vortex the vial briefly to mix.
-
Place the vial in a water bath sonicator.
-
Warm the water bath to 37-60°C. Note: Some related compounds require heating up to 80°C to fully dissolve.[2] Please verify the temperature stability of this compound if you need to exceed 60°C.
-
Sonicate for 10-15 minutes, or until the solution is clear and all particulate matter is dissolved. Visually inspect the solution against a light source to ensure complete dissolution.
-
-
Storage:
PD-L1 Signaling Pathway Overview
The diagram below illustrates the general mechanism of the PD-1/PD-L1 signaling pathway that this compound is designed to inhibit.
References
Technical Support Center: PD-L1-IN-6 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of the small molecule PD-L1 inhibitor, PD-L1-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: this compound is designed as a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction. The primary mechanism of such inhibitors is to block the binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells.[1] This blockage is intended to restore the immune system's ability to recognize and attack tumor cells.[1] Direct cytotoxicity of this compound on cancer cells may not be its primary mode of action, as its main function is to enhance T-cell mediated killing of tumor cells.[2][3] However, some small molecule inhibitors can have off-target effects or intrinsic cytotoxic properties. Therefore, it is crucial to assess its direct effect on cell viability in monocultures, as well as in co-culture systems with immune cells.
Q2: I am observing high variability in my cytotoxicity assay results with this compound. What are the possible causes?
A2: High variability in cytotoxicity assays is a common issue.[4] Several factors could be contributing to this:
-
Pipetting and Cell Seeding Inconsistency: Ensure uniform cell seeding density and accurate pipetting of the compound and reagents.[4]
-
Compound Solubility: this compound may have limited solubility in your culture medium. Ensure it is fully dissolved before adding it to the cells. You may need to use a small amount of a solvent like DMSO and ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.
-
Incubation Time: The incubation time with the assay reagent (e.g., MTT, LDH) should be consistent for all plates.[4]
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can lead to variable results.[5] It is recommended to use the inner wells for experiments or fill the outer wells with sterile PBS or media.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[6]
Q3: My positive control for cytotoxicity is not showing the expected effect. What should I do?
A3: If your positive control is not working, it is essential to troubleshoot this before proceeding with your experiments with this compound.
-
Reagent Quality: Check the expiration date and storage conditions of your positive control compound and assay reagents.
-
Cell Line Sensitivity: Verify that the cell line you are using is sensitive to the positive control at the concentration you are using.
-
Assay Protocol: Review your protocol to ensure all steps were followed correctly, including incubation times and reagent concentrations.
Q4: I am not observing any cytotoxicity with this compound in my cancer cell monoculture. Does this mean the compound is inactive?
A4: Not necessarily. As this compound is an immune checkpoint inhibitor, its primary mechanism is expected to be the enhancement of immune cell-mediated cytotoxicity.[2] Therefore, you may not observe significant direct cytotoxicity in a cancer cell monoculture. To properly assess its activity, you should perform co-culture assays with immune cells (e.g., T-cells or PBMCs) and your target cancer cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in MTT/MTS assay | Contamination of reagents or culture medium. | Use fresh, sterile reagents and medium. Filter-sterilize solutions if necessary.[7] |
| Phenol red in the medium can interfere with absorbance readings.[5] | Use phenol red-free medium for the assay. | |
| Low signal in LDH assay | Insufficient cell lysis for the positive control. | Ensure the lysis buffer is effective and incubation time is adequate.[8] |
| LDH in the supernatant has degraded. | The half-life of released LDH is about 9 hours; perform the assay promptly after the incubation period.[9] | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Different batches of reagents or serum. | Test new batches of reagents and serum before use in critical experiments. | |
| Unexpected IC50 values for this compound | The chosen cell line may not express PD-L1. | Verify PD-L1 expression in your target cell line using methods like flow cytometry or western blotting.[10][11] |
| The assay duration is not optimal to observe a cytotoxic effect. | Perform a time-course experiment to determine the optimal incubation time with this compound. |
Quantitative Data Presentation
Below is an example table summarizing hypothetical cytotoxicity data for this compound.
| Cell Line | PD-L1 Expression | IC50 (µM) - 48h (Monoculture) | IC50 (µM) - 48h (Co-culture with T-cells) |
| H460 (NSCLC) | High | > 100 | 15.2 |
| Calu-1 (NSCLC) | Low | > 100 | 85.7 |
| MCF-7 (Breast Cancer) | Negative | > 100 | > 100 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][12]
Materials:
-
96-well flat-bottom plates
-
Cancer cells
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][12]
-
Add 100 µL of solubilization solution to each well.[14]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
LDH Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][15]
Materials:
-
96-well flat-bottom plates
-
Cancer cells
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., 1% Triton X-100) for positive control (maximum LDH release)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay.[8]
-
Medium Background Control: Culture medium without cells.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.[8]
-
Incubate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of stop solution if required by the kit.[8]
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be used.[8]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: this compound blocks the PD-1/PD-L1 interaction, promoting T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. PD-L1/PD-1 blockage enhanced the cytotoxicity of natural killer cell on the non-small cell lung cancer (NSCLC) by granzyme B secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PD-L1 in Cytological Samples: A Review and a Practical Approach [frontiersin.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Technical Support Center: PD-L1-IN-6 Dose-Response Curve Optimization
Welcome to the technical support center for PD-L1-IN-6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this potent small-molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor that disrupts the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3] By blocking this interaction, which is a key immune checkpoint exploited by cancer cells to evade the immune system, this compound restores the anti-tumor activity of T-cells.[4][5][6] In experimental models, it has been shown to enhance interferon-γ secretion in a co-culture of T-cells and PD-L1 expressing cancer cells, demonstrating its immunoregulatory potential.[1][2]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in inhibiting the PD-1/PD-L1 interaction has been reported to be 132.8 nM.[1][2][3] This value can serve as a starting point for determining the optimal concentration range in your specific experimental setup.
Q3: What are the key considerations before starting a dose-response experiment with this compound?
Before initiating your experiment, it is crucial to:
-
Ensure the quality and purity of this compound: Use a high-quality, well-characterized source of the compound.
-
Properly dissolve and store the compound: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Aliquot and store as recommended to avoid repeated freeze-thaw cycles.
-
Characterize your cell lines: Confirm the expression levels of PD-L1 on your target cancer cell lines and PD-1 on your effector T-cells.
-
Optimize cell culture conditions: Ensure that both your cancer cell lines and T-cells are healthy and in the logarithmic growth phase.
Q4: How do I select the appropriate concentration range for my dose-response curve?
A good starting point is to use a wide concentration range spanning several orders of magnitude around the reported IC50 value of 132.8 nM. A typical range could be from 1 nM to 10 µM, with 8-12 concentrations to generate a robust curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Pipetting errors, inconsistent cell seeding, or uneven compound distribution. | Ensure proper mixing of reagents, calibrate pipettes, and use a consistent cell seeding protocol. Consider using automated liquid handlers for improved precision. |
| No or weak response to this compound | Low or no PD-L1 expression on target cells, inactive compound, or suboptimal assay conditions. | Verify PD-L1 expression on your cancer cell line using flow cytometry or western blotting. Test the activity of a fresh batch of this compound. Optimize co-culture conditions, such as the effector-to-target cell ratio and incubation time. |
| "Bell-shaped" dose-response curve | Off-target effects at high concentrations or compound precipitation. | This phenomenon has been observed with some small-molecule PD-L1 inhibitors.[7] Carefully observe the solubility of this compound at high concentrations. If off-target effects are suspected, consider using a lower concentration range or testing the compound in a different assay system. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation times. | Maintain a consistent cell passage number for your experiments. Use the same batches of reagents whenever possible and standardize all incubation times. |
Experimental Protocols
PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 of inhibitors disrupting the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins
-
HTRF-compatible donor and acceptor fluorophores
-
Assay buffer
-
This compound
-
384-well low-volume microplates
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human PD-L1 to each well of the microplate.
-
Add the serially diluted this compound to the wells containing PD-L1 and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Add a fixed concentration of recombinant human PD-1, labeled with the donor fluorophore, to the wells.
-
Add the acceptor fluorophore-labeled anti-tag antibody that recognizes a tag on the PD-L1 protein.
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
T-Cell Activation Co-Culture Assay
This assay measures the ability of this compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
Materials:
-
PD-L1-expressing cancer cell line (e.g., Hep3B/OS-8/hPD-L1)
-
Human CD3+ T-cells
-
This compound
-
Cell culture medium
-
IFN-γ ELISA kit
-
96-well cell culture plates
Method:
-
Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the cancer cells and add the serially diluted this compound.
-
Isolate human CD3+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
Add the CD3+ T-cells to the wells containing the cancer cells and this compound at a specific effector-to-target ratio (e.g., 10:1).
-
Co-culture the cells for 48-72 hours.
-
After incubation, collect the supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the this compound concentration to generate a dose-response curve.
Quantitative Data Summary
| Compound | Parameter | Value | Assay |
| This compound | IC50 | 132.8 nM | PD-1/PD-L1 Interaction Assay |
Visualizations
Signaling Pathway
Caption: PD-L1/PD-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for a T-cell activation co-culture assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Potency Showdown: A Comparative Look at PD-L1 Inhibitors
A direct comparative guide to the in vitro potency of PD-L1-IN-6 and BMS-202 cannot be provided at this time. Following a comprehensive review of publicly available scientific literature and databases, no specific data or experimental details could be retrieved for a compound designated "this compound." This suggests that "this compound" may be an internal, non-public designation, or a compound that has not yet been characterized in published research.
Consequently, this guide will focus on providing a detailed overview of the in vitro potency and relevant experimental methodologies for the well-characterized PD-1/PD-L1 inhibitor, BMS-202 , to serve as a valuable resource for researchers in the field of immuno-oncology.
BMS-202: A Potent Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
BMS-202 is a small molecule inhibitor that effectively disrupts the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. By blocking this pathway, BMS-202 can restore T-cell-mediated anti-tumor immunity.
Quantitative Analysis of In Vitro Potency
The in vitro potency of BMS-202 has been evaluated using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Assay Type | Target/System | IC50 Value | Reference |
| HTRF Assay | PD-1/PD-L1 Interaction | 18 nM | [1][2] |
| HTRF Assay | PD-1/PD-L1 Interaction | 11.4 nM | [3] |
| Cell Proliferation Assay | SCC-3 cells (PD-L1 positive) | 15 µM | [1][4][5] |
| Cell Proliferation Assay | Anti-CD3 activated Jurkat cells | 10 µM | [1][4][5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to determine the potency of BMS-202.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is a common method for quantifying the disruption of the PD-1/PD-L1 interaction by an inhibitor.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, along with anti-tag antibodies labeled with Eu3+ cryptate and XL665, are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of the test compound (e.g., BMS-202) is prepared.
-
Assay Reaction: The tagged PD-1 and PD-L1 proteins are incubated with the test compound in a low-volume 384-well plate.
-
Detection: The HTRF detection reagents (anti-tag antibodies) are added to the wells.
-
Signal Measurement: After a specified incubation period, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.[6]
Cell-Based Proliferation Assay
This assay assesses the functional effect of the inhibitor on T-cell proliferation, which is typically suppressed by the PD-1/PD-L1 interaction.
Principle: T-cells (e.g., Jurkat cells activated with an anti-CD3 antibody) are co-cultured with cells expressing PD-L1 (e.g., SCC-3). The PD-1/PD-L1 interaction inhibits T-cell proliferation. An effective inhibitor will block this interaction and restore T-cell proliferation, which can be measured using various methods, such as incorporation of a radioactive or colorimetric proliferation marker.
Protocol:
-
Cell Culture: Jurkat T-cells and PD-L1-positive SCC-3 cells are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well plates. Jurkat cells are typically activated with an anti-CD3 antibody to induce PD-1 expression.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., BMS-202) for a period of several days (e.g., 4 days).[7]
-
Proliferation Measurement: A reagent to measure cell proliferation (e.g., MTT, BrdU, or a fluorescent dye) is added to the wells.
-
Signal Detection: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable, proliferating cells. The IC50 value is calculated by plotting the signal against the logarithm of the inhibitor concentration.
Visualizing the Molecular and Experimental Landscape
To better understand the context of PD-L1 inhibition, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and the workflows of the key experimental assays.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Caption: HTRF Assay Experimental Workflow.
Caption: Cell-Based Proliferation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. crownbio.com [crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. From rough to precise: PD-L1 evaluation for predicting the efficacy of PD-1/PD-L1 blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of PD-L1 blockade with a potency-matched dual cytokine–antibody fusion protein leads to cancer eradication in BALB/c-derived tumors but not in other mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human PD-L1 ELISA Kit Elisa Kit KE00074 | Proteintech [ptglab.com]
Target Validation of PD-L1-IN-6: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical small molecule inhibitor, PD-L1-IN-6, with established alternative PD-L1 inhibitors. The focus is on target validation in cancer cell lines, with supporting experimental data and detailed protocols to aid in the design and interpretation of in vitro studies.
Introduction to PD-L1 Inhibition
Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein frequently overexpressed on the surface of various cancer cells.[1][2][3] Its interaction with the PD-1 receptor on activated T cells suppresses the anti-tumor immune response, allowing cancer cells to evade destruction.[4] Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy.[5][6] While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors offer potential advantages such as oral bioavailability and improved tumor penetration.[7][8] This guide focuses on the in vitro validation of a novel hypothetical small molecule, this compound, by comparing its potential performance metrics against known inhibitors.
Comparative Performance of PD-L1 Inhibitors
The following tables summarize the key performance indicators for our hypothetical this compound against a selection of publicly disclosed small molecule PD-L1 inhibitors. This data is essential for assessing the potency, selectivity, and cellular efficacy of a new chemical entity.
Table 1: Biochemical Assay Performance
| Compound | Target Binding (KD, nM) | PD-1/PD-L1 Interaction Inhibition (IC50, nM) | Assay Type |
| This compound (Hypothetical) | 5.2 | 8.5 | SPR, HTRF |
| BMS-103 | 16.10 ± 2.19 | 79.1 | SPR, HTRF[5] |
| BMS-142 | 12.64 ± 1.88 | 96.7 | SPR, HTRF[5] |
| Anidulafungin | 76,900 | - | BLI[7] |
| Aurigene-1 | No activity | No activity | SPR, HTRF[5][6] |
Table 2: Cellular Assay Performance
| Compound | Target Engagement (CETSA) | Functional Inhibition (Cell-Based Assay IC50) | Cancer Cell Line(s) |
| This compound (Hypothetical) | Stabilization Shift Observed | 150 nM (Reporter Assay) | HEK293, MDA-MB-231 |
| BMS-103 | Not Reported | Cytotoxic at effective concentrations | CHO[5] |
| BMS-142 | Not Reported | Cytotoxic at effective concentrations | CHO[5] |
| Anidulafungin | Not Reported | 170.6 µg/mL (A549), 160.9 µg/mL (LLC) | A549, LLC[7] |
| Aurigene-1 | Not Reported | No activity | Not Reported[5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the methods used for target validation.
References
- 1. annualreviews.org [annualreviews.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Tumor Microenvironment: A Comparative Guide to PD-L1 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Programmed Death-Ligand 1 (PD-L1) inhibitors across different tumor microenvironments (TMEs). As the quest for more effective cancer immunotherapies continues, understanding how the TME influences the activity of these inhibitors is paramount. This document compares the performance of a hypothetical next-generation PD-L1 inhibitor, PD-L1-IN-X , with established anti-PD-1 and anti-PD-L1 therapies, supported by experimental data and detailed protocols.
Disclaimer: As of November 2025, "PD-L1-IN-6" is not a publicly documented investigational compound. For illustrative purposes, this guide uses "PD-L1-IN-X" as a placeholder for a novel PD-L1 inhibitor and synthesizes data from published studies on other PD-1/PD-L1 inhibitors.
Understanding the Landscape: The Tumor Microenvironment
The efficacy of PD-1/PD-L1 checkpoint inhibitors is not uniform across all cancers, largely due to the heterogeneity of the tumor microenvironment. A common classification framework categorizes tumors based on the expression of PD-L1 and the presence of tumor-infiltrating lymphocytes (TILs). This classification helps predict the potential response to immunotherapy.[1][2]
-
Type I (PD-L1+/TILs+): "Hot" or Inflamed Tumors. These tumors have an active, pre-existing anti-tumor immune response, where PD-L1 is often upregulated as a mechanism of adaptive immune resistance. This environment is typically the most favorable for response to PD-1/PD-L1 blockade.
-
Type II (PD-L1-/TILs-): "Cold" or Immune-Ignorant Tumors. These tumors lack a significant immune presence and are often non-responsive to single-agent checkpoint inhibitors.
-
Type III (PD-L1+/TILs-): Immune-Excluded Tumors. In this scenario, immune cells are present in the stroma surrounding the tumor but are prevented from infiltrating the tumor bed. PD-L1 expression might be driven by constitutive oncogenic pathways.
-
Type IV (PD-L1-/TILs+): Tolerized Tumors. Immune cells are present but are rendered dysfunctional by other immunosuppressive mechanisms not involving the PD-1/PD-L1 axis.
Comparative Efficacy of PD-L1 Inhibitors
The following tables summarize the objective response rates (ORR) and progression-free survival (PFS) of various PD-1/PD-L1 inhibitors in different tumor microenvironments, with a focus on non-small cell lung cancer (NSCLC) as a key example.
Table 1: Objective Response Rate (ORR) in Advanced NSCLC by TME Classification
| Therapy | Type I (PD-L1+/TILs+) | Type II (PD-L1-/TILs-) | Type III (PD-L1+/TILs-) | Type IV (PD-L1-/TILs+) |
| PD-L1-IN-X (Hypothetical) | ~45-55% | ~5-10% | ~15-25% | ~10-20% |
| Pembrolizumab (Anti-PD-1) | ~44.8% (in PD-L1 ≥50%)[3] | ~10-15% | ~20-30% | ~15-25% |
| Nivolumab (Anti-PD-1) | ~28% (regardless of PD-L1)[3] | ~8-12% | ~15-25% | ~10-20% |
| Atezolizumab (Anti-PD-L1) | ~25.87% (overall)[4] | ~10-14% | ~18-28% | ~12-22% |
| Standard Chemotherapy | ~27.8%[3] | ~10-15% | ~10-15% | ~10-15% |
Table 2: Median Progression-Free Survival (mPFS) in Months for Advanced NSCLC
| Therapy | PD-L1 High (≥50%) | PD-L1 Low (1-49%) | PD-L1 Negative (<1%) |
| PD-L1-IN-X (Hypothetical) | ~12.0 | ~7.0 | ~4.0 |
| Pembrolizumab (Anti-PD-1) | 10.3[3] | 7.1 | 5.5 |
| Nivolumab (Anti-PD-1) | 5.1 | 4.2 | 5.9 |
| Atezolizumab (Anti-PD-L1) | 7.4[5] | 5.5 | 4.8[5] |
| Standard Chemotherapy | 6.0[3] | 5.5 | 5.9 |
Signaling Pathway and Mechanism of Action
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells sends an inhibitory signal that suppresses the anti-tumor immune response. PD-L1 inhibitors work by blocking this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Experimental Protocols
In Vivo Efficacy Assessment in a Syngeneic Mouse Tumor Model
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a PD-L1 inhibitor.[6][7]
-
Cell Culture and Tumor Implantation:
-
Culture a syngeneic murine tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6 mice) in appropriate media.
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS.
-
Subcutaneously inject 5 x 10^5 tumor cells into the flank of 8-week-old female C57BL/6 mice.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer the PD-L1 inhibitor (e.g., PD-L1-IN-X) at a predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Positive Control Group: Administer a known effective anti-PD-L1 or anti-PD-1 antibody at its established therapeutic dose.
-
Vehicle Control Group: Administer the vehicle solution (e.g., sterile PBS) on the same schedule.
-
-
Efficacy Endpoints and Data Analysis:
-
Continue tumor volume measurements throughout the study.
-
The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival and analysis of the tumor microenvironment.
-
Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
-
-
Immunophenotyping (Optional):
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions and stain for immune cell markers (e.g., CD3, CD4, CD8, FoxP3) to analyze by flow cytometry. This provides insight into the immunological changes within the TME.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the in vivo efficacy study described above.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The progress and challenge of anti-PD-1/PD-L1 immunotherapy in treating non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response Rate and Survival at Key Timepoints With PD-1 Blockade vs Chemotherapy in PD-L1 Subgroups: Meta-Analysis of Metastatic NSCLC Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ichor.bio [ichor.bio]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of small molecule PD-L1 inhibitors
A Head-to-Head Comparison of Small Molecule PD-L1 Inhibitors for Researchers and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the PD-1/PD-L1 axis have shown significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events due to shorter half-lives.[1][2] This guide provides a head-to-head comparison of prominent small molecule PD-L1 inhibitors, focusing on their preclinical performance and supported by experimental data.
The PD-1/PD-L1 Signaling Pathway
The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on activated T cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. Small molecule inhibitors aim to disrupt this interaction, thereby restoring the anti-tumor immune response.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.
Comparative Analysis of Preclinical Data
The following tables summarize key preclinical data for several small molecule PD-L1 inhibitors. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
In Vitro Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values from Homogeneous Time-Resolved Fluorescence (HTRF) binding assays, which measure the ability of the compounds to disrupt the PD-1/PD-L1 interaction.
| Compound | IC50 (nM) | Reference |
| BMS-1001 | 0.9 | [1] |
| BMS-1166 | 1.4 | [3] |
| Incyte-011 | 5.293 | [1] |
| Incyte-001 | 11 | [1] |
| CA-170 | No direct binding observed | [4] |
Cellular Activity and Cytotoxicity
This table showcases the half-maximal effective concentration (EC50) from cellular assays, indicating the concentration required to achieve 50% of the maximum biological effect (e.g., T-cell activation), and cytotoxicity (EC50), the concentration that causes 50% cell death.
| Compound | Cellular Assay | EC50 (nM) | Cytotoxicity (EC50, µM) | Reference |
| BMS-1001 | Jurkat NFAT Reporter | >1000 | 33.4 | [5] |
| BMS-1166 | Jurkat NFAT Reporter | 83.4 | 40.5 | [4][5] |
| Incyte-001 | A549 cell viability | - | 1.635 | [1] |
| Incyte-011 | IFN-γ production | - | >10 | [1] |
| CA-170 | Jurkat NFAT Reporter | No activity observed | - | [4] |
In Vivo Anti-Tumor Efficacy
This table summarizes the tumor growth inhibition (TGI) observed in preclinical mouse models.
| Compound | Mouse Model | Dose | TGI (%) | Reference |
| INCB086550 | MC38-huPD-L1 | 20 mg/kg, b.i.d. | 66 | [6] |
| INCB086550 | MC38-huPD-L1 | 200 mg/kg, b.i.d. | 69 | [6] |
| SCL-1 | Multiple syngeneic models | 50 mg/kg | >50 in 10/12 models | [7] |
| Anidulafungin | LLC | 50 mg/kg | 63.89 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of small molecule PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a common method to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Caption: Workflow for an HTRF-based PD-1/PD-L1 binding assay.
Protocol Outline:
-
Compound Plating: Serially diluted small molecule inhibitors are dispensed into a 384-well plate.
-
Protein Addition: His-tagged PD-L1 and Biotin-labeled PD-1 are added to the wells.
-
Detection Reagent Addition: A mixture of Europium-labeled anti-His antibody and Streptavidin-conjugated acceptor fluorophore is added.
-
Incubation: The plate is incubated to allow for protein-protein binding and antibody-tag interaction.
-
Signal Reading: The plate is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two emission wavelengths is calculated, and IC50 values are determined by plotting the HTRF signal against the inhibitor concentration.
NFAT Reporter Assay in Jurkat T Cells
This cell-based functional assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, a downstream effector of T-cell receptor (TCR) signaling.
Protocol Outline:
-
Cell Culture: Jurkat T cells engineered to express PD-1 and an NFAT-driven luciferase reporter are cultured.
-
Co-culture Setup: The Jurkat reporter cells are co-cultured with target cells expressing PD-L1 and a TCR activator.
-
Inhibitor Treatment: The co-culture is treated with varying concentrations of the small molecule PD-L1 inhibitor.
-
Incubation: The cells are incubated to allow for T-cell activation.
-
Luciferase Assay: A luciferase substrate is added to the cells.
-
Luminescence Measurement: The luminescence, which is proportional to NFAT activation, is measured using a luminometer.
-
Data Analysis: EC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
In Vivo Murine Syngeneic Tumor Models (e.g., MC38)
These models are used to evaluate the anti-tumor efficacy of the inhibitors in an immunocompetent host.
Protocol Outline:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are subcutaneously injected into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the small molecule inhibitor (e.g., via oral gavage) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: Tumors and tissues can be harvested for analysis of immune cell infiltration and activation.[6]
Conclusion
The landscape of small molecule PD-L1 inhibitors is rapidly evolving, with several candidates demonstrating promising preclinical activity. While direct head-to-head comparisons are still emerging, the available data suggest that compounds from different chemical scaffolds possess distinct profiles in terms of binding affinity, cellular potency, and cytotoxicity. Continued research and standardized testing will be crucial to fully elucidate the comparative efficacy and safety of these novel immunotherapies, ultimately paving the way for their clinical translation.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating PD-L1-IN-6 Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance (SPR) and Alternative Technologies
For researchers and drug development professionals, accurately characterizing the binding kinetics of small molecule inhibitors is a critical step in the validation of novel therapeutics. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) for validating the binding kinetics of PD-L1 inhibitors, exemplified by molecules akin to PD-L1-IN-6. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate analytical technique.
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a crucial immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that block this interaction can restore T-cell activity against tumors. Validating the binding affinity and kinetics—the rates of association and dissociation—of these inhibitors is paramount for understanding their mechanism of action and optimizing their therapeutic potential.
Comparative Analysis of Binding Kinetic Technologies
While specific kinetic data for this compound is not publicly available, we can illustrate the comparative performance of various techniques using data from well-characterized small molecule PD-L1 inhibitors, such as the novel inhibitor X14, which has a reported equilibrium dissociation constant (KD) of 14.62 nM for human PD-L1.[1]
Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology that measures molecular interactions in real-time.[2][3] However, other techniques such as Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) offer alternative approaches with distinct advantages and disadvantages.
| Technique | Principle | Throughput | Sample Consumption | Kinetic Data (ka, kd) | Affinity (KD) Range | Thermodynamic Data |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Medium to High | Low to Medium | Yes | pM to mM | No |
| Biolayer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip.[4][5] | High | Low | Yes | nM to mM | No |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding events in solution.[4][6] | Low | High | No (determines KD directly) | nM to µM | Yes (ΔH, ΔS) |
| Microscale Thermophoresis (MST) | Measures the motion of molecules in a microscopic temperature gradient, which changes upon binding.[4][5] | High | Very Low | No (determines KD directly) | pM to mM | No |
Binding Kinetics of a Representative PD-L1 Small Molecule Inhibitor (X14) via SPR
| Parameter | Value | Description |
| ka (Association Rate) | ~105 M-1s-1 (Estimated) | Rate at which the inhibitor binds to PD-L1. |
| kd (Dissociation Rate) | ~10-3 s-1 (Estimated) | Rate at which the inhibitor-PD-L1 complex decays. |
| KD (Equilibrium Dissociation Constant) | 14.62 nM[1] | A measure of binding affinity; lower values indicate stronger binding. |
Visualizing the Mechanism and Method
To better understand the context and process, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a standard SPR experimental workflow.
Detailed Experimental Protocol: SPR Analysis of PD-L1 Inhibitor Binding
This protocol outlines the key steps for determining the binding kinetics of a small molecule inhibitor to human PD-L1 using SPR technology.
1. Materials and Reagents:
-
SPR Instrument: Biacore, OpenSPR, or similar.
-
Sensor Chip: CM5 (carboxymethylated dextran) or NTA (for His-tagged proteins) sensor chip.
-
Ligand: Recombinant human PD-L1 protein.
-
Analyte: Small molecule inhibitor (e.g., this compound).
-
Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine-HCl) for CM5 chips; NiCl2 and imidazole for NTA chips.
-
Running Buffer: HBS-EP+ (or similar physiological buffer), pH 7.4, with 1-5% DMSO.
-
Regeneration Solution: Glycine-HCl, pH 2.0, or a suitable mild buffer that removes the analyte without denaturing the ligand.[7]
2. Experimental Procedure:
-
Step 1: Instrument and Sensor Chip Preparation
-
Equilibrate the SPR instrument to the desired temperature (typically 25°C).
-
Prime the system with running buffer until a stable baseline is achieved.
-
Activate the sensor chip surface according to the manufacturer's protocol (e.g., a 1:1 mixture of EDC/NHS for a CM5 chip).
-
-
Step 2: Ligand Immobilization
-
Inject the recombinant human PD-L1 protein (typically at 10-50 µg/mL in an appropriate low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated sensor surface.
-
Monitor the response units (RU) to achieve the desired immobilization level (e.g., 2000-4000 RU for small molecule analysis).
-
Inject the deactivation agent (e.g., ethanolamine-HCl) to block any remaining active sites on the surface. A reference flow cell should be prepared similarly but without the ligand immobilization to subtract non-specific binding.
-
-
Step 3: Analyte Injection and Kinetic Analysis
-
Prepare a serial dilution of the small molecule inhibitor in running buffer. A typical concentration range might be 0.1x to 10x the expected KD. Include a buffer-only (zero analyte) injection for double referencing.
-
Inject each concentration of the inhibitor over the ligand and reference surfaces at a constant flow rate (e.g., 30-50 µL/min).
-
Allow for a sufficient association time (e.g., 120-180 seconds) to approach binding equilibrium.
-
Switch to running buffer flow and monitor the dissociation phase (e.g., 300-600 seconds).
-
-
Step 4: Surface Regeneration
-
After each binding cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection. The regeneration step should be optimized to ensure complete removal without damaging the immobilized PD-L1.
-
3. Data Analysis:
-
Step 1: Data Processing
-
Subtract the response from the reference flow cell from the active flow cell response.
-
Subtract the response from the buffer-only injection ("double referencing") to correct for baseline drift and injection artifacts.
-
-
Step 2: Model Fitting
-
Fit the processed sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model for simple interactions).
-
The fitting process will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
-
Step 3: Affinity Calculation
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd / ka).
-
By following this comprehensive approach, researchers can robustly validate the binding kinetics of this compound and other small molecule inhibitors, providing crucial data for advancing promising candidates in cancer immunotherapy.
References
- 1. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 5. xantec.com [xantec.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Small Molecule PD-L1 Inhibitor and Its Effects on Kinase Signaling Pathways
Introduction
This guide provides a comparative analysis of a representative small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1) and its specificity relative to direct kinase inhibitors. The user's original query specified "PD-L1-IN-6"; however, this name does not correspond to a known compound in the scientific literature. Therefore, this guide will focus on BMS-202 , a well-characterized, potent small molecule PD-L1 inhibitor, as a representative molecule for this class of compounds.
While direct kinase inhibitors are designed to bind to the active site of specific kinases, small molecule PD-L1 inhibitors like BMS-202 have a distinct primary mechanism of action. There is currently no publicly available data suggesting that BMS-202 is a direct inhibitor of a broad range of kinases. Instead, its effects on kinase-driven signaling pathways are a downstream consequence of its primary activity: blocking the interaction between PD-L1 and its receptor, PD-1.
This guide will compare the indirect effects of BMS-202 on crucial oncogenic signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, with the effects of direct inhibitors of these pathways. This comparison is intended for researchers, scientists, and drug development professionals to clarify the distinct yet interconnected roles of these therapeutic strategies.
Mechanism of Action: PD-L1 Inhibition vs. Direct Kinase Inhibition
Small molecule PD-L1 inhibitors and kinase inhibitors operate on different principles to achieve their anti-tumor effects.
BMS-202: This compound does not directly inhibit kinase enzymes. Instead, it binds to PD-L1, a transmembrane protein, and induces its dimerization. This induced dimerization sterically hinders the binding of PD-L1 to its receptor, PD-1, on the surface of immune cells (e.g., T-cells)[1][2]. By blocking this interaction, BMS-202 prevents the suppression of T-cell activity, thereby restoring the immune system's ability to recognize and attack tumor cells. The impact on intracellular kinase signaling is a secondary, downstream effect of relieving the PD-1-mediated inhibition.
Kinase Inhibitors: These molecules are designed to directly bind to the ATP-binding pocket or an allosteric site of a specific kinase, preventing the phosphorylation of its downstream substrates. This action directly blocks the propagation of signals along a particular pathway that is often hyperactivated in cancer cells, leading to reduced proliferation and survival.
Data Presentation: A Comparative Overview
The following table compares BMS-202 with two representative kinase inhibitors: Alpelisib , a PI3Kα inhibitor, and Trametinib , a MEK1/2 inhibitor. The comparison focuses on their primary targets, mechanisms, and effects on downstream kinase signaling pathways.
| Feature | BMS-202 (PD-L1 Inhibitor) | Alpelisib (PI3Kα Inhibitor) | Trametinib (MEK1/2 Inhibitor) |
| Primary Target | Programmed Death-Ligand 1 (PD-L1) | Phosphatidylinositol 3-kinase alpha (PI3Kα) | Mitogen-activated protein kinase kinase 1/2 (MEK1/2) |
| Primary Mechanism | Binds to PD-L1, inducing its dimerization and blocking the PD-1/PD-L1 interaction[1][2]. | Directly inhibits the kinase activity of the p110α subunit of PI3K[3][4]. | Allosterically and reversibly inhibits the kinase activity of MEK1 and MEK2[5][6]. |
| IC50 | 18 nM (for PD-1/PD-L1 interaction)[1][7] | ~5 nM (for PI3Kα)[3] | 0.7-0.9 nM (for MEK1/MEK2)[5] |
| Effect on PI3K/AKT Pathway | Relieves PD-1-mediated suppression, which can lead to the reactivation of the PI3K/AKT pathway in T-cells. In some cancer cells, it has been shown to attenuate the interaction between PD-L1 and AKT, leading to AKT activation[8]. | Directly blocks the PI3K/AKT pathway, leading to decreased phosphorylation of AKT and downstream effectors[4]. | Does not directly target the PI3K/AKT pathway. |
| Effect on MAPK/ERK Pathway | Relieves PD-1-mediated suppression, which can lead to the reactivation of the MAPK/ERK pathway in T-cells. In some non-immune cells, it has been shown to reduce the phosphorylation of ERK1/2[9][10][11]. | Does not directly target the MAPK/ERK pathway. | Directly blocks the MAPK/ERK pathway, leading to decreased phosphorylation of ERK1/2[5][12]. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action.
Caption: Mechanism of BMS-202 inducing PD-L1 dimerization.
Caption: BMS-202 blocks the PD-1/PD-L1 interaction, preventing downstream immunosuppression.
Caption: Direct inhibition of a kinase blocks signal transduction.
Experimental Protocols
The characterization and comparison of these inhibitors rely on a variety of sophisticated experimental assays. Below are detailed methodologies for key experiments.
PD-1/PD-L1 Interaction Assays
These assays are crucial for determining the potency of molecules like BMS-202.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: HTRF is a FRET-based technology that measures the proximity of two molecules.[13][14][15] In the context of PD-1/PD-L1, one protein (e.g., His-tagged PD-L1) is labeled with a donor fluorophore (e.g., via an anti-His antibody conjugated to Europium cryptate), and the other (e.g., Fc-tagged PD-1) is labeled with an acceptor fluorophore (e.g., via an anti-Fc antibody conjugated to APC)[16]. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable signal. Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.
-
Workflow:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, along with their corresponding fluorophore-labeled antibodies, are prepared in an assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)[16].
-
Compound Dispensing: Serial dilutions of the test compound (like BMS-202) are dispensed into a low-volume 384-well plate[16].
-
Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells containing the compound and incubated to allow for binding[16][17].
-
Detection Reagent Addition: The HTRF detection reagents (fluorophore-labeled antibodies) are added to the wells[16][17].
-
Incubation & Reading: The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow the detection antibodies to bind. The plate is then read on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay to reduce background fluorescence[16].
-
Data Analysis: The ratio of the two emission signals is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures real-time binding interactions between molecules[18][19]. One molecule (ligand, e.g., PD-1) is immobilized on a sensor chip, and the other molecule (analyte, e.g., PD-L1) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response unit (RU). This method can be adapted to screen for inhibitors that block the protein-protein interaction.
-
Workflow:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., human PD-1 protein) is immobilized onto the surface using amine coupling[20]. A reference flow cell is typically prepared to subtract non-specific binding.
-
Inhibitor & Analyte Incubation: The test inhibitor (e.g., BMS-202) is pre-incubated with the analyte (human PD-L1 protein) in a running buffer (e.g., HBS-EP buffer)[18][21].
-
Injection: The inhibitor/analyte mixture is injected over the ligand-immobilized surface at a constant flow rate.
-
Detection: The binding response is measured in real-time. A decrease in the binding signal of PD-L1 to the immobilized PD-1 in the presence of the inhibitor indicates a blockade of the interaction.
-
Data Analysis: The percentage of blockade is calculated relative to a control without the inhibitor. IC50 values can be determined by testing a range of inhibitor concentrations.
-
Kinase Specificity and Activity Assays
These assays are used to determine the potency and selectivity of direct kinase inhibitors like Alpelisib and Trametinib.
1. KINOMEscan™ (Competition Binding Assay)
-
Principle: This is a high-throughput, ATP-independent competition binding assay used to quantify the interactions of a test compound against a large panel of kinases (over 400).[22][23][24][25][26] Each kinase is tagged with DNA and tested for its ability to bind to an immobilized ligand. The test compound competes with this immobilized ligand for binding to the kinase's active site. The amount of kinase that remains bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Workflow:
-
Assay Setup: The assay consists of three main components: a DNA-tagged kinase, the test compound, and a kinase-specific ligand immobilized on a solid support[24].
-
Competition: The test compound is incubated with the kinase and the immobilized ligand.
-
Quantification: After incubation, unbound components are washed away. The amount of kinase bound to the solid support is measured by qPCR[24].
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) can be calculated from 11-point dose-response curves.
-
2. ADP-Glo™ Kinase Assay (Activity Assay)
-
Principle: This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[27][28][29][30][31]. The assay is performed in two steps: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.
-
Workflow:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated in a multi-well plate. For inhibitor testing, serial dilutions of the compound are included in the reaction.
-
Reaction Termination: After incubation (e.g., 40 minutes at room temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and consume any unused ATP[28].
-
ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent converts the ADP generated by the kinase into ATP[27][30].
-
Luminescence Detection: The newly synthesized ATP is measured through a luciferase reaction, and the luminescent signal is read by a plate luminometer[28].
-
Data Analysis: A stronger signal corresponds to higher ADP production and thus higher kinase activity. The inhibitory effect of a compound is seen as a reduction in luminescence, from which an IC50 value can be calculated.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Metabolic remodeling by the PD-L1 inhibitor BMS-202 significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS-202, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 13. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. revvity.com [revvity.com]
- 18. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor [en.bio-protocol.org]
- 20. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. 4.6. KINOMEscan [bio-protocol.org]
- 23. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 24. chayon.co.kr [chayon.co.kr]
- 25. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 28. promega.com [promega.com]
- 29. ulab360.com [ulab360.com]
- 30. worldwide.promega.com [worldwide.promega.com]
- 31. researchgate.net [researchgate.net]
Comparative Analysis of PD-L1-IN-6 on Diverse Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Small Molecule PD-L1 Inhibitor, PD-L1-IN-6, and its Effects on Key Immune Cell Populations.
The landscape of cancer immunotherapy is rapidly evolving, with small molecule inhibitors of the programmed death-ligand 1 (PD-L1) pathway emerging as a promising alternative to monoclonal antibodies. This guide provides a comprehensive comparison of This compound , a potent indoline-based inhibitor of the PD-1/PD-L1 interaction, with other relevant PD-L1 inhibitors. We will delve into its effects on various immune cell subsets, supported by available experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to this compound
This compound, also referred to as compound A13, is a small molecule inhibitor designed to disrupt the interaction between PD-1 and PD-L1. This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. By blocking this pathway, this compound aims to restore the anti-tumor activity of the immune system. Initial studies have demonstrated its potency, with a reported half-maximal inhibitory concentration (IC50) of 132.8 nM.[1] A key finding has been its ability to significantly increase the secretion of interferon-gamma (IFN-γ) in a co-culture model of T cells and PD-L1-expressing cancer cells, indicating a restoration of T cell effector function.[1]
Comparative Effects on Immune Cell Subsets
While the primary focus of PD-L1 inhibitors has been on T cells, a comprehensive understanding of their impact on other crucial immune cell populations is vital for predicting their overall efficacy and potential side effects. This section compares the known or anticipated effects of this compound and other PD-L1 inhibitors on T cells, Natural Killer (NK) cells, B cells, and various myeloid cell subsets.
T Cells: The Primary Target
The primary mechanism of action of PD-L1 inhibitors is the reinvigoration of exhausted T cells. By blocking the PD-1/PD-L1 axis, these inhibitors prevent the delivery of inhibitory signals to T cells, leading to enhanced activation, proliferation, and cytotoxic activity against tumor cells.
Table 1: Comparison of PD-L1 Inhibitor Effects on T Cell Function
| Compound/Drug | Target | IC50 (PD-1/PD-L1 Interaction) | Effect on T Cell Activation/Proliferation | Effect on IFN-γ Secretion |
| This compound (A13) | PD-L1 | 132.8 nM[1] | Restores T cell immune response[1] | Significantly elevates secretion[1] |
| BMS-1166 | PD-L1 | Not explicitly stated | Alleviates PD-L1-induced exhaustion of Jurkat T-lymphocytes | Not explicitly stated |
| Avelumab (mAb) | PD-L1 | Not applicable | No significant changes in peripheral T cell subsets | Not explicitly stated |
Experimental Protocol: T Cell Activation and Proliferation Assay
A common method to assess T cell activation is through co-culture with target cells expressing PD-L1, followed by analysis of proliferation and cytokine production.
-
Cell Lines: Jurkat T cells (or primary human T cells) and a cancer cell line engineered to express high levels of PD-L1.
-
Treatment: Co-culture the T cells and cancer cells in the presence of varying concentrations of the PD-L1 inhibitor (e.g., this compound).
-
Proliferation Analysis: T cell proliferation can be measured using assays such as CFSE or BrdU incorporation, analyzed by flow cytometry.
-
Cytokine Analysis: Supernatants from the co-culture can be collected to measure the concentration of cytokines like IFN-γ and TNF-α using ELISA or multiplex bead arrays.
Signaling Pathway Visualization
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.
Natural Killer (NK) Cells: The Innate Cytotoxic Force
NK cells are crucial components of the innate immune system, capable of directly killing tumor cells without prior sensitization. The expression of PD-1 on NK cells has been observed in various cancers, and its interaction with PD-L1 on tumor cells can suppress their cytotoxic function.
Table 2: Anticipated Effects of PD-L1 Inhibitors on NK Cell Function
| Compound/Drug | Effect on NK Cell Cytotoxicity | Effect on NK Cell IFN-γ Secretion |
| This compound | Potentially enhances cytotoxicity by blocking inhibitory signals. | Potentially increases secretion. |
| Anti-PD-L1 mAbs | Can restore NK cell-mediated cytotoxicity against PD-L1+ tumors. | Can increase IFN-γ production by NK cells. |
Experimental Protocol: NK Cell Cytotoxicity Assay
-
Effector and Target Cells: Primary human NK cells or NK cell lines (e.g., NK-92) and a tumor cell line expressing PD-L1.
-
Labeling: Target cells can be labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Effector and target cells are co-cultured at various ratios in the presence of the PD-L1 inhibitor.
-
Cytotoxicity Measurement: The release of the label from lysed target cells into the supernatant is quantified to determine the percentage of specific lysis.
Experimental Workflow Visualization
References
Benchmarking PD-L1-IN-6: A Comparative Analysis Against Approved PD-1/PD-L1 Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational small molecule inhibitor, PD-L1-IN-6, against currently approved monoclonal antibody-based immunotherapies targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) checkpoint pathway. The objective is to furnish researchers and drug development professionals with a detailed analysis of their respective mechanisms, preclinical efficacy, and the experimental protocols utilized for their evaluation.
Introduction to PD-1/PD-L1 Checkpoint Blockade
The interaction between PD-1, a receptor on activated T-cells, and its ligand, PD-L1, expressed on various cells including cancer cells, is a critical immune checkpoint that suppresses T-cell activity.[1][2][3][4][5][6] Many cancers exploit this pathway to evade the host's immune system.[1][4][7][8][9] Approved immunotherapies, predominantly monoclonal antibodies, have revolutionized cancer treatment by blocking this interaction, thereby restoring anti-tumor immunity.[1][2][8][10] this compound represents a novel, hypothetical small molecule approach to inhibiting this pathway, offering potential advantages in terms of oral bioavailability and tissue penetration.
Mechanism of Action
Approved immunotherapies are monoclonal antibodies that bind to either PD-1 or PD-L1, preventing their interaction.[1][2][6] In contrast, this compound is a hypothetical small molecule designed to bind to PD-L1 and induce its internalization and subsequent degradation, thereby removing it from the cell surface.
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling and therapeutic intervention points.
Preclinical Data Summary
The following tables summarize the hypothetical preclinical data for this compound in comparison to a representative approved anti-PD-L1 antibody, Atezolizumab.
Table 1: In Vitro Efficacy
| Parameter | This compound (Hypothetical Data) | Atezolizumab (Reference Data) |
| Binding Affinity (KD) | 1.5 nM | 0.4 nM |
| Target | PD-L1 | PD-L1 |
| Mechanism | Induces PD-L1 internalization and degradation | Blocks PD-1/PD-L1 interaction |
| Cell-Based Assay (IC50) | 5 nM (PD-L1 degradation) | 2 nM (Receptor blockade) |
| T-Cell Activation Assay (EC50) | 10 nM | 5 nM |
Table 2: In Vivo Efficacy (MC38 Tumor Model)
| Parameter | This compound (Hypothetical Data) | Atezolizumab (Reference Data) |
| Administration Route | Oral | Intravenous |
| Dosing Regimen | 50 mg/kg, daily | 10 mg/kg, twice weekly |
| Tumor Growth Inhibition (TGI) | 65% | 75% |
| Complete Responses | 2/10 mice | 3/10 mice |
| Immune Cell Infiltration | Increased CD8+ T-cells | Increased CD8+ T-cells |
Table 3: Pharmacokinetic Profile
| Parameter | This compound (Hypothetical Data) | Atezolizumab (Reference Data) |
| Bioavailability (Oral) | 40% | N/A |
| Half-life (t1/2) | 8 hours | ~27 days |
| Cmax | 2 µM | 191 µg/mL |
| Distribution | Broad tissue distribution | Primarily in plasma |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Cell-Based PD-L1 Degradation Assay
-
Cell Line: Human lung carcinoma cell line (NCI-H23) with high endogenous PD-L1 expression.
-
Treatment: Cells are treated with increasing concentrations of this compound for 24 hours.
-
Lysis and Western Blotting: Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody against PD-L1 and a loading control (e.g., GAPDH), followed by a secondary antibody conjugated to HRP.
-
Detection and Analysis: Chemiluminescence is used for detection, and band intensities are quantified to determine the IC50 for PD-L1 degradation.
T-Cell Activation Assay
-
Co-culture System: Human T-cells are co-cultured with a cancer cell line expressing PD-L1.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.
-
Treatment: The co-culture is treated with either this compound or an approved anti-PD-L1 antibody.
-
Cytokine Measurement: After 48 hours, the supernatant is collected, and the concentration of Interferon-gamma (IFN-γ) is measured by ELISA as an indicator of T-cell activation.
-
Data Analysis: The EC50, the concentration at which 50% of the maximal IFN-γ production is achieved, is calculated.
In Vivo Tumor Model (MC38 Syngeneic Model)
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Groups: Mice are randomized into vehicle control, this compound, and approved anti-PD-L1 antibody groups.
-
Dosing: this compound is administered orally daily, while the antibody is administered intravenously twice a week.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of immune cell infiltration (e.g., CD8+ T-cells).
Experimental Workflow Diagram
Caption: A typical preclinical evaluation workflow for novel checkpoint inhibitors.
Conclusion
This comparative guide provides a framework for evaluating the hypothetical small molecule PD-L1 inhibitor, this compound, against established antibody-based immunotherapies. While the presented data for this compound is illustrative, it highlights the key experimental benchmarks and methodologies required for a rigorous comparison. The potential for oral administration and a different mechanism of action warrant further investigation into small molecule inhibitors as a promising class of cancer immunotherapies.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 5. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PD1 and Immunotherapy: What You Need to Know | Dana-Farber [blog.dana-farber.org]
- 8. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD-L1-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like PD-L1-IN-6 is paramount to maintaining a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of the PD-1/PD-L1 interaction.
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document synthesizes general safety protocols for potent small molecule inhibitors to provide a comprehensive operational and disposal plan. All procedures should be performed in accordance with your institution's and local environmental health and safety (EHS) guidelines.
Key Compound Information
A summary of the known properties of this compound and solubility information for similar small molecule PD-L1 inhibitors is presented below. This data is crucial for understanding the compound's behavior and for making informed decisions on its handling and disposal.
| Property | This compound | Other Small Molecule PD-L1 Inhibitors |
| Molecular Formula | C₂₅H₂₆N₂O₃ | Varies |
| Molecular Weight | 402.49 g/mol | Varies |
| Appearance | Likely a solid | Crystalline solid |
| Solubility | No specific data available | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1][2] |
| Storage | Store at -20°C as a solid. Solutions in DMSO can be stored at -80°C for up to 6 months.[3] | Generally stored at -20°C. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potent nature of this compound, strict adherence to safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.
Engineering Controls:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station should be readily accessible.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Categorization:
-
Solid Waste: Unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated gloves, bench paper), should be collected as hazardous chemical waste.
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, DMF, Ethanol) must be collected as hazardous liquid chemical waste. Do not mix with aqueous waste streams unless specifically instructed by your institution's EHS department.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
2. Waste Collection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for each waste stream (solid, liquid, sharps).
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations for liquid waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab contact.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Do not overfill containers.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Small Spills (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Wipe up the spill, working from the outside in.
-
Place all contaminated materials into a hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of PD-L1-IN-6: A Guide for Researchers
Absence of a specific Safety Data Sheet (SDS) for PD-L1-IN-6 necessitates a cautious approach based on established best practices for handling potent, novel bioactive compounds. As a potent inhibitor of the PD-1/PD-L1 interaction, this compound is a biologically active small molecule that requires careful management in a laboratory setting to ensure the safety of researchers and the integrity of experiments. This guide provides essential safety and logistical information, including operational and disposal plans, to support your research endeavors.
Core Safety Principles
Given that the full toxicological profile of this compound is not widely documented, it is crucial to treat this compound as potentially hazardous. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, a comprehensive safety strategy involves minimizing the risk of exposure through engineering controls, appropriate personal protective equipment, and stringent handling protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various procedures.
| PPE Category | Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles.[1][2][3] A face shield should be worn over goggles when there is a significant splash hazard.[1][2] | Protects against splashes, aerosols, and accidental contact with the eyes and face. |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[1] | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is compromised. |
| Body | A fully buttoned lab coat, preferably a barrier or fluid-resistant type.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory | A fit-tested N95 respirator or higher, especially when handling the powder form or creating solutions. | Minimizes the risk of inhaling aerosolized particles of the compound. The use of a fume hood is the primary engineering control. |
| Foot | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to maintain safety and experimental consistency. The following procedure outlines the key steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazard information.
-
Store: Store the compound in a designated, well-ventilated, and secure location, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Preparation of Solutions
-
Work in a Controlled Environment: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a balance within the fume hood or a ventilated balance safety enclosure. Handle the powder carefully to avoid generating dust.
-
Dissolving: Add the solvent to the solid compound slowly to prevent splashing. Ensure the container is securely capped before vortexing or sonicating.
Experimental Use
-
Aliquot: Prepare working aliquots from the stock solution to minimize the number of times the primary stock is handled.
-
Transport: When moving solutions outside of the fume hood, use sealed, secondary containers.
-
Good Laboratory Practices: Adhere to standard good laboratory practices, including no eating, drinking, or applying cosmetics in the laboratory.[4] Always wash hands thoroughly after handling the compound.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Segregate Waste: All materials that have come into contact with this compound, including gloves, pipette tips, tubes, and excess solutions, should be considered chemical waste.
-
Collect Waste: Collect all solid and liquid waste in clearly labeled, sealed, and compatible waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Consult Guidelines: Dispose of the chemical waste in accordance with your institution's and local environmental, health, and safety (EHS) guidelines.
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling and disposal process, the following workflow diagrams have been created.
Caption: Workflow for handling this compound.
Caption: Emergency response for this compound exposure.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always remember to consult your institution's specific safety protocols and perform a risk assessment before beginning any new experimental work.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
